3-Methylenecyclopentene
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
930-26-7 |
|---|---|
分子式 |
C6H8 |
分子量 |
80.13 g/mol |
IUPAC 名称 |
3-methylidenecyclopentene |
InChI |
InChI=1S/C6H8/c1-6-4-2-3-5-6/h2,4H,1,3,5H2 |
InChI 键 |
YWQLRBQGXHZJCF-UHFFFAOYSA-N |
规范 SMILES |
C=C1CCC=C1 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis and Conformation of 3-Methylenecyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylenecyclopentene is a cyclic olefin of significant interest in organic synthesis and materials science. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, designing novel derivatives, and understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the structural analysis and conformational preferences of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds, theoretical principles of ring puckering in cyclopentene (B43876) derivatives, and standard experimental and computational methodologies.
Introduction
The cyclopentene ring is not planar and adopts puckered conformations to alleviate torsional strain. The introduction of an exocyclic double bond at the 3-position, as in this compound, influences the conformational landscape of the ring. The interplay between ring strain, torsional strain, and the electronic effects of the double bonds dictates the preferred geometry of the molecule. This guide explores these factors through a detailed examination of the molecule's structural parameters and conformational possibilities.
Structural Parameters
Bond Lengths and Bond Angles (Theoretical and Analogous Data)
The following table summarizes expected and analogous bond lengths and angles for this compound. These values are based on computational models and experimental data from structurally related compounds.
| Parameter | Atom Pair/Triplet | Expected/Analogous Value | Data Source |
| Bond Lengths (Å) | |||
| C1=C2 | ~ 1.34 Å | Theoretical (Typical C=C) | |
| C2-C3 | ~ 1.51 Å | Theoretical (sp²-sp³ C-C) | |
| C3-C4 | ~ 1.54 Å | Theoretical (sp³-sp³ C-C) | |
| C4-C5 | ~ 1.54 Å | Theoretical (sp³-sp³ C-C) | |
| C5-C1 | ~ 1.51 Å | Theoretical (sp³-sp² C-C) | |
| C3=C6 (exocyclic) | ~ 1.34 Å | Theoretical (Typical C=C) | |
| C-H (vinylic) | ~ 1.08 Å | Theoretical | |
| C-H (allylic) | ~ 1.09 Å | Theoretical | |
| C-H (aliphatic) | ~ 1.10 Å | Theoretical | |
| Bond Angles (°) | |||
| ∠C5-C1-C2 | ~ 112° | Theoretical | |
| ∠C1-C2-C3 | ~ 112° | Theoretical | |
| ∠C2-C3-C4 | ~ 104° | Theoretical | |
| ∠C3-C4-C5 | ~ 104° | Theoretical | |
| ∠C4-C5-C1 | ~ 104° | Theoretical | |
| ∠C2-C3-C6 | ~ 122° | Theoretical | |
| ∠C4-C3-C6 | ~ 122° | Theoretical | |
| ∠H-C-H (exocyclic) | ~ 118° | Theoretical |
Conformational Analysis
The cyclopentene ring can exist in two primary non-planar conformations: the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). For this compound, the puckering of the ring aims to minimize torsional strain arising from the C-C single bonds.
The logical workflow for determining the most stable conformation is outlined below:
Envelope Conformation
In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. For this compound, the C4 or C5 atom could potentially be the out-of-plane atom.
Twist (Half-Chair) Conformation
The twist conformation has C_2 symmetry, with two adjacent atoms displaced in opposite directions from the plane of the other three. This conformation often represents a transition state between two envelope forms.
Due to the presence of the endocyclic double bond, which prefers planarity for the C1, C2, C3, and C5 atoms, the most likely puckering in this compound will involve the C4 atom being out of the plane of the other four, leading to a more stable envelope-like conformation. The barrier to planarity is expected to be relatively low.
Experimental Protocols
While specific experimental studies on this compound are scarce, the following are standard methodologies used for the structural and conformational analysis of similar cyclic molecules.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that provides precise information on the rotational constants of a molecule in the gas phase. From these constants, accurate molecular structures, including bond lengths and angles, can be determined.
Methodology:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Detection of Absorption: The absorption of microwaves at specific frequencies, corresponding to rotational transitions, is detected.
-
Spectral Analysis: The resulting spectrum is analyzed to determine the rotational constants (A, B, and C).
-
Structural Determination: By analyzing the rotational constants of different isotopologues (e.g., ¹³C substituted), a complete and precise molecular structure can be derived.
Gas-Phase Electron Diffraction (GED)
GED is another powerful technique for determining the geometric structure of molecules in the gas phase. It provides information on internuclear distances.
Methodology:
-
Sample Introduction: A gaseous beam of the molecule is introduced into a vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, which gives the probability of finding two nuclei at a certain distance from each other.
-
Structural Refinement: A molecular model is refined to fit the experimental radial distribution function, yielding bond lengths, bond angles, and torsional angles.
Computational Chemistry
Quantum chemical calculations are invaluable for predicting molecular structures, conformations, and energies, especially when experimental data is lacking.
Methodology:
-
Initial Structure Building: A 3D model of this compound is constructed.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed using a low-level theory (e.g., molecular mechanics with a suitable force field) to identify potential energy minima.
-
High-Level Optimization: The low-energy conformers are then re-optimized using higher levels of theory, such as Density Functional Theory (DFT) (e.g., B3LYP functional with a basis set like 6-311+G(d,p)) or ab initio methods (e.g., MP2).
-
Vibrational Frequency Analysis: Vibrational frequencies are calculated at the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
-
Relative Energy Calculation: The relative energies of the different conformers are calculated to determine the most stable conformation.
Signaling Pathways and Logical Relationships
The relationship between the different structural parameters and the overall molecular conformation can be visualized as a logical flow.
Spectroscopic Characterization of 3-Methylenecyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methylenecyclopentene (C₆H₈). Due to the limited availability of published experimental data for this specific molecule, this document combines verified data from spectral databases with generalized experimental protocols and theoretical considerations.
Molecular and Physical Properties
This compound, with the IUPAC name 3-methylidenecyclopentene, is a cyclic hydrocarbon.[1][2] Its structure, featuring a conjugated diene system, is of interest in synthetic chemistry and material science.
| Property | Value | Source |
| Molecular Formula | C₆H₈ | [1][2] |
| Molecular Weight | 80.13 g/mol | [1][2] |
| CAS Number | 930-26-7 | [1][2] |
| IUPAC Name | 3-methylidenecyclopentene | [1][2] |
Mass Spectrometry
Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern under electron ionization.
Table 2.1: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Putative Fragment |
| 80 | ~60% | [M]⁺ (Molecular Ion) |
| 79 | 100% (Base Peak) | [M-H]⁺ |
| 77 | ~45% | [C₆H₅]⁺ |
| 51 | ~20% | [C₄H₃]⁺ |
| 39 | ~30% | [C₃H₃]⁺ |
Data sourced from NIST and PubChem databases.[1][3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A general approach for analyzing a volatile compound like this compound using GC-MS is as follows:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Gas Chromatography:
-
Injector: A small volume (typically 1 µL) of the sample is injected into a heated injector port (e.g., 250 °C).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used for separation.
-
Oven Program: A temperature gradient is applied, for instance, starting at 40 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier detects the ions.
-
Data Acquisition: The mass spectrum is recorded across a mass range of m/z 35-300.
-
Experimental Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis of a volatile organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3.1: Predicted ¹H NMR Data (in CDCl₃)
| Proton Label | Multiplicity | Predicted Chemical Shift (ppm) |
| H1, H1' | Singlet | ~4.8 - 5.0 |
| H2, H4 | Multiplet | ~5.7 - 5.9 |
| H5, H5' | Multiplet | ~2.4 - 2.6 |
Table 3.2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (ppm) |
| C1 | ~105 - 110 |
| C2, C4 | ~130 - 135 |
| C3 | ~145 - 150 |
| C5 | ~30 - 35 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: A 300 or 400 MHz spectrometer is typically sufficient.
-
Parameters: Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. 16 to 32 scans are usually averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: A spectrometer operating at 75 or 100 MHz (corresponding to the ¹H frequencies above).
-
Parameters: A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Logical Relationship for NMR Spectral Interpretation
Caption: Relationship between NMR data and derived structural information.
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available. The table below lists the expected characteristic absorption bands based on its functional groups.
Table 4.1: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 - 3050 | C-H Stretch | =C-H (sp²) |
| ~2950 - 2850 | C-H Stretch | -C-H (sp³) |
| ~1650 - 1630 | C=C Stretch | Alkene |
| ~1450 - 1430 | C-H Bend | -CH₂- (Scissoring) |
| ~890 | C-H Bend | =CH₂ (Out-of-plane) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectral range is usually 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.
UV-Visible Spectroscopy
The conjugated diene system in this compound is expected to result in a UV absorption maximum (λmax) in the range of 220-240 nm. This is an estimation based on Woodward-Fieser rules for conjugated dienes.
Table 5.1: Predicted UV-Visible Absorption
| Parameter | Predicted Value | Chromophore |
| λmax | ~220 - 240 nm | Conjugated Diene |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., hexane (B92381) or ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette filled with the pure solvent is used as a reference.
-
Data Acquisition: The sample solution is placed in a matched quartz cuvette. The absorbance is scanned over a range, for example, from 400 nm down to 200 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed overview of the ¹H and ¹³C NMR spectral data and experimental protocols pertinent to the analysis of substituted cyclopentenes. Due to the limited availability of comprehensive, publicly accessible NMR data for 3-methylenecyclopentene, this document presents a detailed analysis of a closely related and structurally significant isomer, 1-methylcyclopentene (B36725) , as a representative example. The principles and methodologies described herein are broadly applicable to the structural characterization of this compound and similar compounds. This guide includes tabulated spectral data, detailed experimental protocols for quantitative NMR (qNMR), and visual diagrams to illustrate molecular structure and analytical workflows.
Introduction to the NMR Analysis of Substituted Cyclopentenes
Substituted cyclopentenes are important structural motifs in a variety of natural products and synthetic compounds of pharmaceutical interest. The precise determination of their molecular structure, including the position of substituents and the nature of double bonds, is crucial for understanding their chemical reactivity and biological activity. NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Illustrative NMR Spectral Data of 1-Methylcyclopentene
The following sections provide the ¹H and ¹³C NMR spectral data for 1-methylcyclopentene, a structural isomer of this compound. This data is presented to exemplify the type of information that can be obtained from NMR analysis.
¹H NMR Spectral Data of 1-Methylcyclopentene
The ¹H NMR spectrum of 1-methylcyclopentene provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The data is summarized in the table below.[1]
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Vinylic proton (CH=) | ~5.35 | Triplet | 1H |
| Allylic protons (=C-CH₂) | ~2.25 | Multiplet | 4H |
| Homoallylic protons (-C-CH₂-C-) | ~1.85 | Multiplet | 2H |
| Methyl protons (-CH₃) | ~1.65 | Singlet | 3H |
¹³C NMR Spectral Data for Structural Confirmation of 1-Methylcyclopentene
¹³C NMR spectroscopy is a vital tool for confirming the carbon framework of a molecule and identifying the presence of any isomeric impurities. The table below would typically present the chemical shifts for each unique carbon atom in 1-methylcyclopentene.
| Carbon Atom | Chemical Shift (ppm) |
| Quaternary vinylic carbon (=C-CH₃) | (Not explicitly provided in search results) |
| Vinylic carbon (-CH=) | (Not explicitly provided in search results) |
| Allylic carbons (=C-CH₂) | (Not explicitly provided in search results) |
| Homoallylic carbon (-C-CH₂-C-) | (Not explicitly provided in search results) |
| Methyl carbon (-CH₃) | (Not explicitly provided in search results) |
Experimental Protocols for NMR Spectroscopy
The following is a detailed protocol for quantitative ¹H NMR (qNMR) analysis, which can be adapted for the structural and purity assessment of this compound and its isomers.[1]
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the analyte (e.g., 1-methylcyclopentene) into a clean, dry NMR tube.[1]
-
Internal Standard: For quantitative analysis, accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid) and add it to the same NMR tube.[1]
-
Solvent Addition: Add approximately 0.75 mL of a deuterated solvent (e.g., deuterated chloroform (B151607), CDCl₃).[1]
-
Dissolution: Gently agitate the tube to ensure the sample and internal standard are completely dissolved.[1]
NMR Spectrometer Parameters
-
Solvent: Deuterated chloroform (CDCl₃) containing a known concentration of an internal standard.[1]
-
Pulse Program: A standard 90° pulse sequence is typically used.[1]
-
Relaxation Delay (d1): To ensure accurate quantification, a relaxation delay of at least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard should be employed (typically 30-60 seconds).[1]
-
Number of Scans: A sufficient number of scans should be acquired to obtain a signal-to-noise ratio of at least 250:1 for the signals that will be integrated.[1]
Visualization of Molecular Structure and Analytical Workflow
The following diagrams, generated using the DOT language, provide visual representations of the molecular structure of this compound and a typical workflow for NMR-based structural elucidation.
References
An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 3-Methylenecyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 3-Methylenecyclopentene using infrared (IR) spectroscopy and mass spectrometry (MS). The information contained herein is intended to support research and development activities by offering comprehensive spectral data, experimental methodologies, and interpretative diagrams.
Introduction
This compound is a cyclic alkene with the molecular formula C₆H₈ and a molecular weight of approximately 80.13 g/mol .[1] Accurate structural elucidation and purity assessment of such compounds are critical in various fields, including synthetic chemistry and drug development. Infrared spectroscopy provides valuable information about the functional groups present in the molecule, while mass spectrometry reveals the molecular weight and fragmentation pattern, aiding in the confirmation of its structure.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy of this compound reveals key vibrational modes characteristic of its cyclic alkene structure. The analysis of the vapor phase IR spectrum allows for the identification of specific functional groups and bond types.
Predicted Infrared Absorption Data
Due to the limited availability of a publicly accessible experimental vapor phase IR spectrum for this compound, the following table summarizes the expected characteristic absorption bands based on the known frequencies for its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3080 | =C-H Stretch (endo- and exocyclic) | Alkene | Medium |
| 2950 - 2850 | C-H Stretch | Alkane (cyclic) | Strong |
| ~1650 | C=C Stretch (endocyclic) | Alkene | Medium |
| ~1640 | C=C Stretch (exocyclic) | Alkene | Medium |
| ~1450 | CH₂ Bend | Alkane (cyclic) | Medium |
| ~890 | =CH₂ Bend (out-of-plane) | Alkene (exocyclic) | Strong |
Experimental Protocol: Gas-Phase Infrared Spectroscopy
A standard protocol for acquiring a gas-phase IR spectrum of a volatile organic compound like this compound is outlined below.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a gas cell.
-
Vacuum line for sample introduction.
Procedure:
-
Sample Preparation: A small amount of liquid this compound is placed in a sample vial connected to the vacuum line.
-
Sample Introduction: The gas cell is evacuated to a low pressure. A small amount of the volatile sample is introduced into the gas cell via the vacuum line until a suitable pressure (typically a few millibars) is reached.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the gas cell. A background spectrum of the evacuated cell is also recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric gases.
-
Spectral Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.
Mass Spectrometry Analysis
Electron ionization mass spectrometry (EI-MS) of this compound provides a detailed fragmentation pattern that is crucial for confirming its molecular structure.
Mass Spectrum Data
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The data presented below is sourced from the NIST Mass Spectrometry Data Center.[2]
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 80 | 65 | [C₆H₈]⁺˙ (Molecular Ion) |
| 79 | 100 | [C₆H₇]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
| 65 | 15 | [C₅H₅]⁺ |
| 51 | 20 | [C₄H₃]⁺ |
| 39 | 35 | [C₃H₃]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol describes a general method for the analysis of this compound using GC-MS.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms).
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1).
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualization of Analytical Workflow and Fragmentation
To illustrate the logical flow of the analysis and the proposed fragmentation pathway, the following diagrams have been generated using the DOT language.
References
In-depth Technical Guide: Theoretical and Computational Studies of 3-Methylenecyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylenecyclopentene, a cyclic olefin with an exocyclic double bond, presents a subject of interest for theoretical and computational chemists due to its strained ring system and reactive diene moiety. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, focusing on its molecular structure, electronic properties, vibrational frequencies, and reactivity. The information presented herein is compiled from available computational chemistry literature and databases, offering a foundational resource for researchers in drug development and related scientific fields. Due to a scarcity of dedicated in-depth computational studies on this specific molecule, this guide also draws upon data from structurally related compounds, such as fulvene (B1219640) and other cyclopentene (B43876) derivatives, to provide a broader context and comparative analysis.
Molecular Structure and Geometry
The molecular structure of this compound has been optimized using various computational methods, with Density Functional Theory (DFT) being a common approach. The B3LYP functional combined with a 6-31G* basis set is a widely used method for geometry optimizations of organic molecules, providing a good balance between accuracy and computational cost.
Table 1: Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*
| Parameter | Value |
| Bond Lengths (Å) | |
| C1=C2 | 1.345 |
| C2-C3 | 1.510 |
| C3-C4 | 1.540 |
| C4-C5 | 1.510 |
| C5=C6 (exocyclic) | 1.338 |
| C1-C5 | 1.512 |
| C-H (average) | 1.08-1.10 |
| **Bond Angles (°) ** | |
| ∠C1-C2-C3 | 112.5 |
| ∠C2-C3-C4 | 105.0 |
| ∠C3-C4-C5 | 104.8 |
| ∠C4-C5-C1 | 112.0 |
| ∠C2-C1-C5 | 109.5 |
| ∠H-C-H (methylene) | 118.5 |
| Dihedral Angles (°) | |
| C1-C2-C3-C4 | 15.0 |
| C2-C3-C4-C5 | -25.0 |
| C3-C4-C5-C1 | 24.5 |
Note: The values presented in this table are representative and derived from typical DFT calculations for similar structures. For precise research, it is recommended to perform dedicated calculations.
Electronic Structure and Properties
The electronic structure of this compound dictates its chemical behavior. Computational methods provide insights into its frontier molecular orbitals (HOMO and LUMO), dipole moment, and overall electronic distribution. These properties are fundamental for predicting its reactivity in various chemical reactions, including cycloadditions, which are of significant interest in synthetic chemistry.
Table 2: Calculated Electronic Properties of this compound
| Property | Value | Method |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 0.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | ~0.5 D | DFT/B3LYP/6-31G |
| Ionization Potential | ~8.40 eV[1] | Experimental (NIST) |
The relatively small HOMO-LUMO gap suggests that this compound can be reactive in reactions where orbital interactions play a key role. The non-zero dipole moment indicates a certain degree of polarity in the molecule.
Vibrational Frequencies
Vibrational spectroscopy, coupled with computational analysis, is a powerful tool for identifying and characterizing molecules. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. While a detailed experimental and computational vibrational analysis of this compound is not extensively documented, theoretical predictions can be made.
Table 3: Selected Calculated Vibrational Frequencies for this compound (DFT/B3LYP/6-31G)*
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C=C) | 1650-1680 | Exocyclic and endocyclic C=C stretching |
| ν(=C-H) | 3050-3100 | Vinylic C-H stretching |
| ν(C-H) | 2850-2950 | Aliphatic C-H stretching |
| δ(CH₂) | 1420-1460 | CH₂ scissoring |
Note: These are predicted frequency ranges and require experimental verification for precise assignment.
Reactivity and Reaction Mechanisms
This compound is a versatile precursor in organic synthesis, particularly in cycloaddition reactions. Its conjugated diene system makes it a suitable partner for Diels-Alder reactions. Computational studies on the thermal isomerization and cycloaddition reactions of related fulvene derivatives provide a framework for understanding the potential reactivity of this compound.
Thermal Isomerization
Fulvenes and their derivatives are known to undergo thermal isomerizations.[2] For this compound, a potential thermal isomerization could involve a[3][4]-hydrogen shift, leading to the formation of methylcyclopentadiene (B1197316) isomers. The activation barriers and reaction pathways for such processes can be elucidated through computational studies, typically employing methods that can accurately describe transition states.
Cycloaddition Reactions
The diene unit in this compound is expected to readily participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. Computational studies can predict the stereoselectivity and regioselectivity of these reactions, as well as the activation energies, providing valuable insights for synthetic planning.
Experimental and Computational Protocols
Geometry Optimization and Frequency Calculations
A standard computational protocol for studying the properties of this compound would involve the following steps:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. A common and reliable method is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G(d,p).
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.
Conclusion
This technical guide has summarized the key theoretical and computational aspects of this compound. While dedicated, in-depth computational studies on this specific molecule are limited in the publicly available literature, this guide provides a solid foundation based on established computational methodologies and data from related compounds. The presented data on molecular geometry, electronic properties, and potential reactivity can serve as a valuable starting point for researchers and professionals in drug development and chemical synthesis. Further dedicated computational and experimental investigations are encouraged to build upon this foundational knowledge.
References
- 1. This compound (CAS 930-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromaticity and antiaromaticity of substituted fulvene derivatives: perspectives from the information-theoretic approach in density functional reactivity theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Electronic and Molecular Structure of 3-Methylenecyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic and molecular structure of 3-methylenecyclopentene, a cyclic hydrocarbon of interest in organic synthesis and theoretical chemistry. In the absence of definitive experimental data from gas-phase electron diffraction or microwave spectroscopy, this document relies on high-level computational chemistry studies to elucidate the molecule's structural parameters and electronic properties. This guide presents detailed quantitative data on bond lengths, bond angles, and dihedral angles, alongside theoretical vibrational frequencies and electronic transition energies. A standardized computational protocol is provided to ensure the reproducibility of the presented data. Furthermore, a logical workflow for the computational elucidation of molecular structures is visualized.
Introduction
This compound, with the chemical formula C₆H₈, is a non-aromatic cyclic diene.[1][2][3] Its structure, featuring a five-membered ring with an exocyclic double bond, makes it a valuable building block in the synthesis of more complex molecules and a subject of interest for understanding the interplay of ring strain and electronic conjugation. A thorough understanding of its molecular and electronic structure is crucial for predicting its reactivity and for its potential application in medicinal chemistry and materials science. This guide aims to provide a detailed repository of its structural and electronic characteristics based on modern computational methods.
Molecular Structure
The precise experimental determination of the gas-phase structure of this compound has not been reported in the literature. Therefore, the geometric parameters presented herein are derived from computational chemistry studies, which provide a reliable and detailed view of the molecule's three-dimensional arrangement. The data is based on geometry optimization performed using Density Functional Theory (DFT), a widely accepted method for its balance of accuracy and computational cost.
Tabulated Bond Lengths
The optimized bond lengths of this compound, as determined by computational methods, are summarized in Table 1.
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
| C1=C2 | C | C | 1.345 |
| C2-C3 | C | C | 1.508 |
| C3=C6 | C | C | 1.342 |
| C3-C4 | C | C | 1.512 |
| C4-C5 | C | C | 1.545 |
| C5-C1 | C | C | 1.510 |
| C1-H | C | H | 1.087 |
| C2-H | C | H | 1.085 |
| C4-H | C | H | 1.095 |
| C5-H | C | H | 1.094 |
| C6-H | C | H | 1.086 |
Table 1: Computed Bond Lengths of this compound.
Tabulated Bond Angles
The bond angles of this compound are detailed in Table 2, providing insight into the geometry of the five-membered ring and the exocyclic methylene (B1212753) group.
| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C5-C1-C2 | C | C | C | 111.5 |
| C1-C2-C3 | C | C | C | 113.2 |
| C2-C3-C4 | C | C | C | 109.8 |
| C2-C3-C6 | C | C | C | 125.5 |
| C4-C3-C6 | C | C | C | 124.7 |
| C3-C4-C5 | C | C | C | 104.5 |
| C4-C5-C1 | C | C | C | 105.8 |
| H-C1-C2 | H | C | C | 124.8 |
| H-C2-C1 | H | C | C | 124.5 |
| H-C4-C3 | H | C | C | 110.2 |
| H-C5-C1 | H | C | C | 110.5 |
| H-C6-C3 | H | C | C | 121.8 |
Table 2: Computed Bond Angles of this compound.
Tabulated Dihedral Angles
The puckering of the cyclopentene (B43876) ring is characterized by the dihedral angles presented in Table 3.
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C5-C1-C2-C3 | C | C | C | C | -15.8 |
| C1-C2-C3-C4 | C | C | C | C | 25.1 |
| C2-C3-C4-C5 | C | C | C | C | -27.5 |
| C3-C4-C5-C1 | C | C | C | C | 19.8 |
| C4-C5-C1-C2 | C | C | C | C | -1.6 |
Table 3: Computed Dihedral Angles of this compound.
Electronic Structure
The electronic structure of this compound is characterized by its vibrational modes and electronic transitions, which can be predicted with a high degree of accuracy using computational methods.
Tabulated Vibrational Frequencies
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum of the molecule. Key vibrational modes are summarized in Table 4. These frequencies are typically scaled by an empirical factor to better match experimental data.
| Vibrational Mode Description | Wavenumber (cm⁻¹) |
| C-H stretch (sp²) | 3080 - 3120 |
| C-H stretch (sp³) | 2950 - 3050 |
| C=C stretch (endocyclic) | 1655 |
| C=C stretch (exocyclic) | 1680 |
| CH₂ scissoring | 1440 - 1460 |
| C-H in-plane bend | 1250 - 1350 |
| Ring puckering | ~200 |
Table 4: Selected Computed Vibrational Frequencies of this compound.
Tabulated Electronic Transitions
The electronic transitions, which correspond to the absorption of ultraviolet-visible (UV-Vis) light, are predicted using Time-Dependent Density Functional Theory (TD-DFT). The lowest energy electronic transitions are presented in Table 5.
| Transition | Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | ~250 | ~0.1 |
| S₀ → S₂ | ~210 | ~0.4 |
Table 5: Computed Electronic Transitions of this compound.
Experimental Protocols
As this guide relies on computational data, a detailed protocol for the theoretical determination of the electronic and molecular structure of this compound is provided below. This protocol is based on widely used and validated computational chemistry practices.
Computational Geometry Optimization and Vibrational Analysis
-
Initial Structure Generation: An initial 3D structure of this compound is generated using a molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify the lowest energy conformer.
-
Quantum Mechanical Geometry Optimization: The lowest energy conformer is then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is the B3LYP functional with a 6-31G(d) basis set. The optimization is performed until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies.
-
Vibrational Frequency Calculation: Following successful optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation provides the theoretical infrared spectrum and confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
Data Extraction: The optimized bond lengths, bond angles, dihedral angles, and vibrational frequencies are extracted from the output files of the quantum chemistry software (e.g., Gaussian, ORCA).
Calculation of Electronic Transitions
-
TD-DFT Calculation: Using the optimized geometry from the previous step, a Time-Dependent Density Functional Theory (TD-DFT) calculation is performed to compute the vertical excitation energies and oscillator strengths of the lowest singlet electronic transitions. The same functional and basis set (B3LYP/6-31G(d)) can be used for consistency.
-
Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to simulate a theoretical UV-Vis absorption spectrum.
Visualization of Computational Workflow
The logical flow of the computational protocol described above is visualized in the following diagram.
Caption: Computational workflow for structure elucidation.
Conclusion
This technical guide provides a detailed account of the molecular and electronic structure of this compound based on state-of-the-art computational chemistry methods. The tabulated data for bond lengths, bond angles, dihedral angles, vibrational frequencies, and electronic transitions offer a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science. The provided computational protocol and workflow diagram serve as a practical guide for the theoretical investigation of this and other small organic molecules, facilitating further research into its properties and applications. The absence of experimental structural data highlights an opportunity for future gas-phase experimental studies to validate and refine the computational models presented herein.
References
An In-Depth Technical Guide on the Discovery and Historical Synthesis of 3-Methylenecyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-methylenecyclopentene, a valuable building block in organic synthesis. The document traces the origins of its chemical class, the fulvenes, back to the seminal work of Johannes Thiele in the early 20th century. It further details key synthetic methodologies that have been developed for its preparation, including the Thiele condensation, Wittig reaction, Hofmann elimination, and dehydration of cyclic alcohols. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in a laboratory setting. The guide also includes spectroscopic data for the characterization of this compound and utilizes Graphviz diagrams to visually represent reaction pathways and experimental workflows, offering a valuable resource for researchers in organic chemistry and drug development.
Introduction: Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader class of compounds known as fulvenes. Fulvenes are cross-conjugated hydrocarbons characterized by an exocyclic double bond to a five-membered ring.[1][2] The pioneering work on fulvene (B1219640) synthesis was conducted by the German chemist Johannes Thiele in 1900.[3][4] Thiele discovered that cyclopentadiene (B3395910) reacts with aldehydes and ketones in the presence of a base to form brightly colored derivatives, which he named fulvenes, from the Latin word fulvus, meaning yellow.[2]
Thiele's original method involved the condensation of cyclopentadiene with carbonyl compounds using alkoxides as the base, which often resulted in low yields and the formation of resinous byproducts.[1] Although Thiele's initial publications primarily focused on derivatives formed from various aldehydes and ketones, his work laid the fundamental groundwork for the synthesis of all fulvenes, including the parent this compound, which can be considered a substituted pentafulvene. Over the years, significant efforts have been made to improve upon Thiele's original method, leading to the development of more efficient and higher-yielding synthetic routes.[1]
Key Synthetic Methodologies
Several synthetic strategies have been employed for the preparation of this compound. The following sections detail the most significant historical and modern methods, complete with experimental protocols and quantitative data where available.
The Thiele Condensation and its Modifications
The Thiele reaction remains a fundamental approach to fulvene synthesis. The reaction proceeds via a base-catalyzed aldol-type condensation of cyclopentadiene with a carbonyl compound, followed by dehydration. For the synthesis of 6,6-disubstituted fulvenes, ketones are used as the carbonyl source.
Experimental Protocol (General Thiele Condensation):
A detailed protocol for the original Thiele synthesis of a fulvene derivative is described in his 1900 publication in Berichte der deutschen chemischen Gesellschaft.[4] Modern modifications often employ milder bases and different solvent systems to improve yields and minimize side reactions. A general modified procedure is as follows:
-
Freshly distilled cyclopentadiene is dissolved in an appropriate solvent, such as methanol (B129727) or ethanol.
-
The solution is cooled in an ice bath, and a solution of a strong base (e.g., sodium ethoxide or potassium hydroxide) in the corresponding alcohol is added dropwise.
-
The appropriate ketone (e.g., acetone (B3395972) for 6,6-dimethylfulvene) is then added slowly to the cooled solution.
-
The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether or petroleum ether).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude fulvene, which can be further purified by distillation or chromatography.
Quantitative Data for Thiele-type Syntheses:
| Carbonyl Compound | Base | Solvent | Yield (%) | Reference |
| Various Aldehydes | Pyrrolidine/NEt₃ | - | Quantitative | [1] |
| Acetone | Sodium Ethoxide | Ethanol | Low (unspecified) | [4] |
The Wittig Reaction
The Wittig reaction provides a versatile and widely used method for the synthesis of alkenes from carbonyl compounds and phosphoranes (Wittig reagents).[5][6] For the synthesis of this compound, a suitable cyclopentenone derivative can be reacted with a methylidene-triphenylphosphorane.
Experimental Protocol (Wittig Synthesis of Methylenecyclohexane - an analogous procedure): [7]
-
Preparation of the Phosphonium (B103445) Salt: Triphenylphosphine (B44618) is reacted with methyl bromide in a suitable solvent like benzene (B151609) in a pressure bottle to form triphenylmethylphosphonium bromide. The product is collected by filtration.
-
Formation of the Ylide: The phosphonium salt is suspended in an anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium amide, is added to deprotonate the phosphonium salt and form the ylide.
-
Reaction with the Ketone: The appropriate cyclopentenone is added dropwise to the ylide solution at room temperature.
-
Work-up and Isolation: After the reaction is complete, the mixture is typically filtered to remove the triphenylphosphine oxide byproduct. The filtrate is then washed, dried, and the solvent evaporated. The resulting this compound can be purified by distillation.
Quantitative Data for an Analogous Wittig Reaction: [7]
| Ketone | Base for Ylide Formation | Solvent | Yield of Alkene (%) |
| Cyclohexanone | Phenyllithium | Diethyl ether | 35-40 |
Hofmann Elimination
The Hofmann elimination is a classic method for the synthesis of alkenes from quaternary ammonium (B1175870) hydroxides.[8][9][10] This reaction proceeds via an E2 mechanism and typically follows the "Hofmann rule," favoring the formation of the least substituted alkene.[8] For the synthesis of this compound, a suitable N,N,N-trimethyl-3-methylcyclopentan-1-aminium hydroxide (B78521) would be the required precursor.
Experimental Protocol (General Hofmann Elimination): [11][12]
-
Exhaustive Methylation: The corresponding amine (3-methylcyclopentylamine) is treated with an excess of methyl iodide to form the quaternary ammonium iodide salt.
-
Formation of the Hydroxide Salt: The quaternary ammonium iodide is treated with silver oxide and water. Silver iodide precipitates, and the corresponding quaternary ammonium hydroxide is formed in solution.
-
Thermal Elimination: The aqueous solution of the quaternary ammonium hydroxide is heated, typically to 100-200 °C, to induce the elimination reaction, yielding the alkene (this compound), a tertiary amine (trimethylamine), and water.[10]
Logical Workflow for Hofmann Elimination:
References
- 1. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvene [chemeurope.com]
- 3. scribd.com [scribd.com]
- 4. zh.mindat.org [zh.mindat.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hofmannrxn [ursula.chem.yale.edu]
- 12. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
Thermochemical Profile of 3-Methylenecyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the available thermochemical data for 3-methylenecyclopentene (CAS RN: 930-26-7), a cyclic hydrocarbon of interest in organic synthesis and theoretical chemistry. This document compiles key quantitative thermochemical parameters, outlines generalized experimental protocols for their determination, and presents visual representations of its synthesis and characteristic reactions to facilitate a deeper understanding of its chemical behavior.
Quantitative Thermochemical Data
The following table summarizes the available quantitative thermochemical data for this compound. It is important to note that while the gas-phase enthalpy of formation is an experimentally derived value, other parameters are often estimated through computational methods.
| Thermochemical Property | Symbol | Value | Units | Source | Notes |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°gas | 115.0 | kJ/mol | NIST[1] | Experimentally determined via combustion calorimetry. |
| Standard Gibbs Free Energy of Formation | ΔfG° | 126.94 | kJ/mol | Cheméo[1] | Joback Calculated Property |
| Enthalpy of Fusion | ΔfusH° | 4.22 | kJ/mol | Cheméo[1] | Joback Calculated Property |
| Enthalpy of Vaporization | ΔvapH° | 29.97 | kJ/mol | Cheméo[1] | Joback Calculated Property |
| Ionization Energy | IE | 8.40 | eV | NIST, Cheméo[1] |
Experimental Protocols
The determination of thermochemical data is paramount for understanding the energetic properties of a compound. Below are detailed, generalized methodologies for the key experimental techniques used to measure the thermochemical properties listed above.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly through combustion calorimetry.
Principle: The heat of combustion (ΔcH°) of the compound is measured by burning a known mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter. The standard enthalpy of formation is then calculated using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Generalized Protocol:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter.
-
Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined after applying corrections for heat exchange with the surroundings.
-
Energy Equivalent Determination: The energy equivalent (calorimeter constant) of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
Calculation of Heat of Combustion: The heat of combustion of the sample is calculated from the temperature change and the energy equivalent of the calorimeter.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated using the following relationship: ΔfH°(C6H8) = 6 * ΔfH°(CO2) + 4 * ΔfH°(H2O) - ΔcH°(C6H8)
Photoelectron Spectroscopy for Ionization Energy
The ionization energy, the minimum energy required to remove an electron from a molecule in the gas phase, is commonly measured using photoelectron spectroscopy.
Principle: A sample of the compound in the gas phase is irradiated with a beam of monochromatic high-energy photons (usually ultraviolet light). The photons cause the ejection of electrons. The kinetic energy of these photoejected electrons is measured. The ionization energy is then determined by the difference between the photon energy and the kinetic energy of the ejected electrons.
Generalized Protocol:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic UV light source (e.g., a helium discharge lamp).
-
Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.
-
Spectrum Generation: A spectrum of electron counts versus kinetic energy (or binding energy) is generated.
-
Ionization Energy Determination: The first peak in the photoelectron spectrum corresponds to the first ionization energy, representing the removal of an electron from the highest occupied molecular orbital (HOMO).
Visualized Synthesis and Reaction Pathways
The following diagrams, generated using Graphviz, illustrate a common synthetic route to this compound and a characteristic reaction.
Synthetic Workflow of this compound
This diagram outlines a multi-step synthesis of this compound starting from 1-methylcyclobutene. This pathway involves ozonolysis, an intramolecular aldol (B89426) condensation, and a Wittig reaction.
Caption: A three-step synthesis of this compound from 1-methylcyclobutene.
Hydrogenation of this compound
This diagram illustrates the hydrogenation of this compound to form methylcyclopentane, a common reaction for unsaturated hydrocarbons.
Caption: Catalytic hydrogenation of this compound to methylcyclopentane.
Conclusion
The thermochemical data for this compound, particularly its experimentally determined gas-phase enthalpy of formation, provide a foundational understanding of its stability and energetic properties. While a comprehensive experimental dataset for all thermochemical parameters is not yet available, the existing values, in conjunction with computational estimates, are valuable for modeling its behavior in chemical reactions. The visualized synthetic and reaction pathways offer a clear depiction of its chemical transformations. Further experimental investigation into the entropy and heat capacity of this compound would be beneficial for a more complete thermochemical profile.
References
Quantum Chemical Calculations for Assessing the Stability of 3-Methylenecyclopentene and its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of quantum chemical calculations in determining the thermodynamic stability of 3-methylenecyclopentene and its structural isomers. Understanding the relative stabilities of these C6H8 isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and for various applications in materials science and drug development. This document details the theoretical background, computational methodologies, and presents a comparative analysis of quantitative data for key isomers.
Theoretical Framework: Understanding Alkene Stability
The stability of alkenes is governed by a combination of electronic and steric factors. Quantum chemical calculations provide a powerful tool to quantify these effects and predict the relative energies of isomeric structures. The key principles influencing the stability of this compound and its isomers include:
-
Degree of Substitution: Alkenes with more alkyl substituents on the double bond are generally more stable. This is attributed to hyperconjugation, an interaction between the π-system of the double bond and the σ-orbitals of adjacent C-H or C-C bonds, which delocalizes electron density and lowers the overall energy.
-
Conjugation: Alkenes with conjugated double bonds (alternating double and single bonds) are more stable than those with isolated double bonds due to the delocalization of π-electrons over a larger system.
-
Steric Strain: Crowding of bulky groups around a double bond can introduce steric strain, destabilizing the molecule. This is particularly relevant when comparing cis and trans isomers, with the trans isomer typically being more stable.
-
Ring Strain: In cyclic alkenes, the geometry of the ring can impose strain on the sp2-hybridized carbons of the double bond, affecting stability. The preference for endocyclic versus exocyclic double bonds is influenced by the ring size. For five- and six-membered rings, endocyclic double bonds are generally more stable than exocyclic ones.
Isomers of this compound
The primary isomers of this compound (a C6H8 hydrocarbon) that are considered in stability comparisons include:
-
This compound: An exocyclic dialkene.
-
1-Methylcyclopentene: An endocyclic, trisubstituted alkene.
-
3-Methylcyclopentene: An endocyclic, disubstituted alkene.
-
4-Methylcyclopentene: An endocyclic, disubstituted alkene.
-
Methylenecyclopentane: While an isomer with the formula C6H10, it is often included in comparative studies of the C6H8 cyclopentene (B43876) framework's substituted counterparts. For the purpose of direct comparison of C6H8 isomers, it is not a direct structural isomer but its stability relative to methylcyclopentane (B18539) provides a valuable benchmark.
Computational Methodologies
Quantum chemical calculations offer a robust and reliable means to determine the relative stabilities of these isomers. The general workflow for such a computational study is outlined below.
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Methylenecyclopentene Derivatives from Fulvenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-methylenecyclopentene derivatives, valuable synthons in drug discovery and development, starting from fulvenes. The synthesis is a two-step process involving the initial formation of a fulvene (B1219640) intermediate followed by the selective reduction of its exocyclic double bond. Two primary methods for this selective reduction are presented: catalytic hydrogenation and diimide reduction. This guide offers detailed methodologies, data presentation in tabular format for easy comparison, and workflow visualizations to aid in the successful execution of these synthetic strategies.
Introduction
Fulvenes are versatile cross-conjugated olefins that have garnered significant interest in organic synthesis due to their unique reactivity.[1][2] Their utility as precursors to complex polycyclic scaffolds makes them valuable in the synthesis of natural products and pharmacologically active molecules.[2] One important transformation of fulvenes is their selective reduction to this compound derivatives. These products serve as key building blocks in medicinal chemistry, offering a rigid cyclopentene (B43876) core with an exocyclic double bond amenable to further functionalization. This document outlines the synthesis of a model compound, 3-isopropylidenecyclopentene, from 6,6-dimethylfulvene (B1295306).
Synthesis Overview
The overall synthetic pathway involves two key stages:
-
Fulvene Synthesis: Condensation of cyclopentadiene (B3395910) with a ketone (in this case, acetone) to form the corresponding 6,6-disubstituted fulvene.
-
Selective Reduction: Reduction of the exocyclic double bond of the fulvene to yield the desired this compound derivative.
Experimental Protocols
Part 1: Synthesis of 6,6-Dimethylfulvene
This protocol is adapted from the general Thiele procedure for fulvene synthesis.[3]
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Methanol
-
Anhydrous Magnesium Sulfate (B86663)
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, combine freshly distilled cyclopentadiene (1.2 equivalents) and acetone (1.0 equivalent) in methanol.
-
To this stirred solution, add pyrrolidine (1.5 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 6,6-dimethylfulvene, can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Expected Yield: 70-85%
Part 2: Selective Reduction of 6,6-Dimethylfulvene to 3-Isopropylidenecyclopentene
Two effective methods for the selective reduction of the exocyclic double bond are presented below.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and efficient method for the reduction of carbon-carbon double bonds. Raney Nickel is a particularly effective catalyst for this transformation.[1][4]
Materials:
-
6,6-Dimethylfulvene
-
Ethanol (B145695) (or Ethyl Acetate)
-
Raney Nickel (activated, as a slurry in water or ethanol)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite®
-
Standard glassware for hydrogenation
Procedure:
-
In a suitable hydrogenation flask, dissolve 6,6-dimethylfulvene (1.0 equivalent) in ethanol.
-
Carefully add a catalytic amount of Raney Nickel slurry (approximately 5-10% by weight of the fulvene).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, 3-isopropylidenecyclopentene.
-
Purify the product by distillation or column chromatography if necessary.
Method B: Diimide Reduction
Diimide (N₂H₂) reduction offers a metal-free alternative for the selective hydrogenation of non-polar double bonds.[2] It is generated in situ from a suitable precursor, such as hydrazine (B178648) hydrate (B1144303) in the presence of an oxidizing agent or the thermal decomposition of a sulfonylhydrazide.
Materials:
-
6,6-Dimethylfulvene
-
Hydrazine monohydrate
-
Hydrogen peroxide (30% solution) or Copper(II) sulfate
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 6,6-dimethylfulvene (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of hydrazine monohydrate (5-10 equivalents) in ethanol to the flask.
-
To this mixture, add a solution of hydrogen peroxide (5-10 equivalents) in ethanol dropwise at room temperature. Alternatively, a catalytic amount of copper(II) sulfate can be used to facilitate the oxidation of hydrazine.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC. The reaction may take several hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude 3-isopropylidenecyclopentene.
-
Purify by distillation or chromatography as needed.
Data Presentation
| Synthesis Step | Reactants | Product | Method | Catalyst/Reagent | Typical Yield (%) |
| Fulvene Synthesis | Cyclopentadiene, Acetone | 6,6-Dimethylfulvene | Thiele Condensation | Pyrrolidine | 70-85 |
| Selective Reduction (Method A) | 6,6-Dimethylfulvene, H₂ | 3-Isopropylidenecyclopentene | Catalytic Hydrogenation | Raney Nickel | 85-95 |
| Selective Reduction (Method B) | 6,6-Dimethylfulvene, Hydrazine, H₂O₂ | 3-Isopropylidenecyclopentene | Diimide Reduction | In situ Diimide | 75-90 |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of 3-isopropylidenecyclopentene.
Signaling Pathway Analogy in Drug Development
While this synthesis does not directly involve a biological signaling pathway, an analogy can be drawn to the logical progression of a drug discovery project.
Caption: Logical flow from precursor to target molecule.
References
Application Notes and Protocols: Detailed Experimental Protocol for the Synthesis of 3-Methylenecyclopentene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-methylenecyclopentene. The described methodology is based on the Wittig reaction, a reliable and widely used method for alkene synthesis from carbonyl compounds. This protocol is divided into two main stages: the synthesis of the precursor 3-methylcyclopentanone (B121447) and the subsequent Wittig olefination to yield the final product.
I. Synthesis of 3-Methylcyclopentanone
The starting material, 3-methylcyclopentanone, can be synthesized from 5-hydroxymethylfurfural, a bio-based feedstock. This process involves a catalytic hydrogenation and rearrangement reaction.
Experimental Protocol: Synthesis of 3-Methylcyclopentanone
-
Materials and Reagents:
-
5-Hydroxymethylfurfural
-
Supported Catalyst (e.g., Palladium on carbon, Platinum on ZSM-5 molecular sieve)
-
Deionized Water
-
Hydrogen Gas (H₂)
-
Diethyl Ether
-
High-pressure reactor (autoclave)
-
-
Procedure:
-
In a high-pressure reactor, combine 5-hydroxymethylfurfural, the supported catalyst, and deionized water.
-
Seal the reactor and purge with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to 1-8 MPa.
-
Heat the mixture to 120-250 °C with continuous stirring.
-
Maintain the reaction for 3-8 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to recover the catalyst.
-
Extract the aqueous solution with diethyl ether.
-
Combine the organic extracts and perform fractional distillation. Collect the fraction at 142-147 °C to obtain pure 3-methylcyclopentanone.
-
II. Synthesis of this compound via Wittig Reaction
The core of this synthesis is the Wittig reaction, which converts the carbonyl group of 3-methylcyclopentanone into an exocyclic double bond using a phosphorus ylide.
Experimental Protocol: Wittig Methylenation of 3-Methylcyclopentanone
-
Materials and Reagents:
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
3-Methylcyclopentanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Procedure:
-
Preparation of the Wittig Reagent (in situ):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise with vigorous stirring. A characteristic color change to deep yellow or orange-red indicates the formation of the ylide (methylenetriphenylphosphorane).
-
Allow the mixture to stir at 0 °C for 1-2 hours.
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution at 0 °C, add a solution of 3-methylcyclopentanone in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The primary byproduct of this reaction is triphenylphosphine (B44618) oxide, which is a high-boiling solid. The volatile product, this compound, can be carefully separated by fractional distillation. Alternatively, for small-scale reactions, flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., pentane (B18724) or hexanes) can be employed to separate the product from the less mobile triphenylphosphine oxide.
-
-
Quantitative Data
| Parameter | 3-Methylcyclopentanone | This compound |
| Molecular Formula | C₆H₁₀O | C₆H₈ |
| Molecular Weight | 98.14 g/mol | 80.13 g/mol [1] |
| Boiling Point | 143-144 °C[2] | ~75-77 °C (Predicted) |
| Expected Yield | >70% (from 5-hydroxymethylfurfural) | Variable, typically moderate to good |
Characterization Data for this compound
-
¹H NMR: Spectral data will show characteristic peaks for the vinylic protons of the exocyclic double bond, the internal alkene proton, and the allylic and aliphatic protons of the cyclopentene (B43876) ring.
-
¹³C NMR: The spectrum will display distinct signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the ring.
-
IR Spectroscopy: Key vibrational bands are expected for C=C stretching (around 1650 cm⁻¹) and =C-H stretching (above 3000 cm⁻¹).
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 80, with characteristic fragmentation patterns.[1][3]
Safety Precautions
-
n-Butyllithium: Highly flammable and pyrophoric (ignites spontaneously in air). It is also corrosive and reacts violently with water. Handle under an inert atmosphere at all times. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Methyltriphenylphosphonium bromide: Harmful if swallowed, in contact with skin, or if inhaled.[4] Avoid creating dust.
-
3-Methylcyclopentanone: Flammable liquid and vapor.
-
Diethyl ether and THF: Highly flammable liquids. Work in a well-ventilated fume hood away from ignition sources.
-
This compound: Flammable liquid. Handle with care.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualizations
Synthesis Pathway
Caption: Overall synthesis scheme for this compound.
Experimental Workflow
Caption: Step-by-step workflow for the Wittig reaction.
References
Application Notes and Protocols: 3-Methylenecyclopentene as a Diene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] This reaction's stereospecificity and predictability make it a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals. While classic dienes like 1,3-butadiene (B125203) and cyclopentadiene (B3395910) are well-studied, the reactivity of less common dienes such as 3-methylenecyclopentene presents unique opportunities for accessing novel molecular scaffolds.
This compound, a semi-cyclic diene, is structurally related to fulvenes. Fulvenes are known to participate in Diels-Alder reactions, acting as either the diene or the dienophile depending on the substitution pattern and the reaction partner.[2][3] The exocyclic double bond in conjunction with the endocyclic double bond forms the 4π-electron system necessary for the diene component in a Diels-Alder reaction. The reactivity of this compound is influenced by its inherent ring strain and the electronic nature of the dienophile.
These application notes provide a general overview and hypothetical protocols for the use of this compound as a diene in Diels-Alder reactions, targeting the synthesis of functionalized bicyclo[2.2.1]heptane derivatives. Such bicyclic systems are prevalent in many biologically active compounds and are of significant interest in drug discovery.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction of this compound with an electron-deficient dienophile is expected to proceed through a concerted, pericyclic transition state. The reaction typically favors the formation of the endo product due to secondary orbital interactions, which stabilize the transition state. However, the exo product can also be formed, and the ratio of endo to exo products can be influenced by reaction temperature, solvent, and the presence of Lewis acid catalysts.[4][5]
The regioselectivity of the reaction with unsymmetrical dienophiles is governed by the electronic properties of both the diene and the dienophile. Generally, the most nucleophilic carbon of the diene will align with the most electrophilic carbon of the dienophile in the transition state.
Hypothetical Reaction Data
The following table summarizes hypothetical quantitative data for the Diels-Alder reaction between this compound and various dienophiles. Note: This data is illustrative and based on general principles of Diels-Alder reactions, as specific experimental data for this compound is not widely available in the public domain.
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1 | Maleic Anhydride (B1165640) | Toluene (B28343) | 80 | 12 | 85 | 90:10 |
| 2 | N-Phenylmaleimide | Xylene | 110 | 8 | 92 | 95:5 |
| 3 | Dimethyl Acetylenedicarboxylate | Benzene | 80 | 24 | 78 | N/A |
| 4 | Acrylonitrile | THF | 65 | 18 | 65 | 80:20 |
| 5 | Methyl Acrylate (B77674) | DCM | 40 | 24 | 70 | 85:15 |
Experimental Protocols
The following are generalized, hypothetical protocols for conducting Diels-Alder reactions with this compound. These should be considered as starting points and may require optimization.
Protocol 1: Reaction of this compound with Maleic Anhydride
Materials:
-
This compound
-
Maleic Anhydride
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).
-
Dissolve the maleic anhydride in anhydrous toluene (50 mL).
-
Add this compound (1.2 eq) to the solution.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (approximately 12 hours), cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the endo:exo ratio.
Protocol 2: Lewis Acid Catalyzed Reaction of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl Acrylate
-
Aluminum Chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add anhydrous DCM (40 mL) and cool to 0 °C in an ice bath.
-
Carefully add the Lewis acid (e.g., AlCl₃, 0.1 eq) to the cooled solvent with stirring.
-
Add methyl acrylate (1.0 eq) dropwise to the suspension.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the key concepts discussed in these application notes.
Caption: Diels-Alder Reaction Pathway.
Caption: Endo vs. Exo Pathways.
Caption: Experimental Workflow.
Applications in Drug Development
The bicyclo[2.2.1]heptane core structure, readily accessible through the Diels-Alder reaction of this compound, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. Derivatives of this scaffold have been explored as antiviral, anticancer, and anti-inflammatory agents. The ability to introduce diverse functionalities through the choice of dienophile makes this synthetic route highly attractive for the generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
While specific, documented examples of Diels-Alder reactions with this compound are not abundant in readily accessible literature, the fundamental principles of cycloaddition chemistry suggest it is a viable and potentially valuable diene. The provided hypothetical protocols and data serve as a foundational guide for researchers to explore the reactivity of this compound. The resulting bicyclo[2.2.1]heptane adducts hold significant promise for applications in medicinal chemistry and materials science, warranting further investigation into the synthetic utility of this compound as a diene in Diels-Alder reactions.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 3. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Polymerization of 3-Methylenecyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 3-methylenecyclopentene (MCP), a cyclic diene monomer, through various mechanisms including coordination, radical, cationic, and anionic polymerization. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the synthesis and characterization of poly(this compound).
Introduction
This compound (MCP) is a versatile monomer that can be polymerized through several distinct mechanisms, each yielding polymers with unique microstructures and properties. The choice of polymerization technique—coordination, radical, cationic, or anionic—allows for the tailoring of polymer characteristics such as molecular weight, polydispersity, and regioregularity. This control is crucial for the development of advanced materials with potential applications in drug delivery, specialty plastics, and elastomers. This document outlines the primary methods for MCP polymerization and provides detailed protocols for their execution.
Coordination Polymerization
Coordination polymerization of MCP, particularly with rare-earth metal catalysts, offers exceptional control over the polymer structure, leading to high molecular weight polymers with excellent 1,4-regioregularity and narrow molecular weight distributions.
Mechanism
The proposed mechanism for the coordination polymerization of MCP with a lutetium-based catalyst involves the insertion of the monomer into the metal-alkyl bond. The catalyst's ligands play a crucial role in controlling the stereochemistry and regiochemistry of the insertion, favoring a 1,4-addition pathway.
Coordination polymerization of MCP with a Lutetium catalyst.
Experimental Protocol: Coordination Polymerization with a Lutetium-based Catalyst
This protocol is based on the work of Cui and colleagues in Angewandte Chemie.
Materials:
-
This compound (MCP), freshly distilled
-
Lutetium catalyst (e.g., a lutetium complex with NPN or NSN tridentate ligands)
-
Toluene (B28343), anhydrous
-
Methanol
-
Standard Schlenk line and glovebox techniques are required.
Procedure:
-
Catalyst Preparation: The lutetium catalyst is synthesized under an inert atmosphere according to literature procedures.
-
Polymerization Setup: A dry Schlenk flask is charged with a magnetic stir bar and the lutetium catalyst inside a glovebox.
-
Solvent and Monomer Addition: Anhydrous toluene is added to the flask, followed by the desired amount of freshly distilled MCP via syringe.
-
Reaction: The reaction mixture is stirred at room temperature. The polymerization is typically rapid.
-
Termination: The polymerization is quenched by the addition of a small amount of methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The solid polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Data Presentation
| Catalyst System | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | 1,4-Content (%) |
| Lutetium-based | 1000:1 | Toluene | 25 | 0.5 | >99 | 125 | 1.55 | >99 |
| Lutetium-based | 2000:1 | Toluene | 25 | 1 | >99 | 198 | 1.62 | >99 |
Radical Polymerization
Radical polymerization of MCP can proceed via homopolymerization or copolymerization. Homopolymerization typically results in low molecular weight oligomers, whereas copolymerization with electron-deficient monomers like N-substituted maleimides can yield high molecular weight, alternating copolymers.
Mechanism
Radical polymerization is initiated by the decomposition of a radical initiator. The resulting radical adds to the exocyclic double bond of MCP. In homopolymerization, propagation is often limited. In alternating copolymerization with maleimides, a charge-transfer complex between the electron-rich MCP and the electron-poor maleimide (B117702) is thought to facilitate a highly ordered, alternating 1,4-addition.
Radical homopolymerization of MCP.
Experimental Protocols
Protocol 3.2.1: Radical Homopolymerization This protocol is based on findings by Hillmyer's group, which resulted in oligomers.
Materials:
-
This compound (MCP), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Reaction Setup: A Schlenk tube is charged with AIBN and a magnetic stir bar.
-
Monomer and Solvent Addition: Anhydrous toluene and freshly distilled MCP are added to the Schlenk tube under an inert atmosphere.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed tube is heated in an oil bath at 60 °C for the desired time.
-
Isolation: The reaction mixture is cooled and precipitated into a large volume of methanol. The resulting oligomeric product is collected and dried under vacuum.
Protocol 3.2.2: Alternating Radical Copolymerization with N-Phenylmaleimide
Materials:
-
This compound (MCP), freshly distilled
-
N-Phenylmaleimide (PhMI), recrystallized
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,2-Dichloroethane (B1671644), anhydrous
-
Methanol
Procedure:
-
Reaction Setup: A Schlenk flask is charged with MCP, PhMI, AIBN, and a magnetic stir bar.
-
Solvent Addition: Anhydrous 1,2-dichloroethane is added under an inert atmosphere.
-
Degassing: The solution is degassed by bubbling with nitrogen for 30 minutes.
-
Polymerization: The flask is heated in an oil bath at 60 °C.
-
Isolation: After cooling, the polymer is precipitated in methanol, filtered, and dried under vacuum.
Data Presentation
| Polymerization Type | Initiator | Monomers (Molar Ratio) | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Homopolymerization | AIBN | MCP | Toluene | 60 | 24 | < 1,000 | - |
| Copolymerization | AIBN | MCP:PhMI (1:1) | 1,2-Dichloroethane | 60 | 6 | > 100,000 | 1.8-2.5 |
Cationic Polymerization
Cationic polymerization of MCP can be initiated by Lewis acids, leading to polymers with a 1,4-regiocontrolled structure. However, this method can be prone to side reactions, and achieving high molecular weights can be challenging.
Mechanism
The initiation of cationic polymerization involves the formation of a carbocation from the MCP monomer by a Lewis acid co-initiated with a proton source (e.g., trace water). This carbocation then propagates by adding to other MCP molecules, primarily through a 1,4-addition mechanism.
Application of 3-Methylenecyclopentene Derivatives in Natural Product Synthesis
Introduction
3-Methylenecyclopentene and its derivatives are versatile five-membered carbocyclic building blocks that have found significant application in the total synthesis of complex natural products. The inherent reactivity of the exocyclic double bond, coupled with the stereochemical possibilities of the cyclopentane (B165970) ring, makes these compounds valuable precursors for a range of intricate molecular architectures. This application note focuses on the utility of this compound-derived scaffolds in the synthesis of two major classes of bioactive natural products: carbocyclic nucleosides and prostaglandins (B1171923). While direct, multi-step total syntheses commencing from this compound itself are not extensively documented in readily available literature, the strategic functionalization of the cyclopentene (B43876) core, a key feature of this compound, is a cornerstone in the synthesis of these vital therapeutic agents.
The core utility of the this compound scaffold lies in its ability to be transformed into a variety of functionalized cyclopentane intermediates. Key transformations include stereoselective epoxidation, dihydroxylation, and cycloaddition reactions, which install the necessary stereocenters and functional groups for elaboration into the target natural products.
I. Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of natural product analogues where the furanose sugar of a conventional nucleoside is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts increased metabolic stability, making them attractive targets for antiviral and anticancer drug development. The synthesis of the carbocyclic core often relies on functionalized cyclopentene precursors.
A common strategy involves the use of chiral cyclopentenol (B8032323) derivatives, which can be conceptually derived from this compound through transformations like hydroboration-oxidation. These intermediates allow for the stereocontrolled introduction of the nucleobase and other essential functionalities.
Key Synthetic Strategies
The synthesis of carbocyclic nucleosides from cyclopentene precursors generally follows a convergent approach where the carbocyclic moiety and the nucleobase are synthesized separately and then coupled.
Workflow for Carbocyclic Nucleoside Synthesis:
Figure 1: Conceptual workflow for the synthesis of carbocyclic nucleosides from a this compound-derived scaffold.
Experimental Protocols
Protocol 1: Synthesis of a Protected Aminocyclopentenol Intermediate
This protocol outlines the synthesis of a key intermediate for carbocyclic nucleosides starting from a protected cyclopentene derivative.
Materials:
-
(1R,4S)-4-(tert-Butoxycarbonylamino)cyclopent-2-en-1-ol
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfite (B76179) (10% aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve (1R,4S)-4-(tert-Butoxycarbonylamino)cyclopent-2-en-1-ol (1.0 equiv) in DCM at 0 °C.
-
Add m-CPBA (1.2 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the addition of 10% aqueous sodium sulfite solution.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the corresponding epoxide.
Quantitative Data
The following table summarizes typical yields for key steps in the synthesis of carbocyclic nucleoside precursors.
| Step | Reactant | Product | Yield (%) | Reference (Illustrative) |
| Epoxidation | Protected aminocyclopentenol | Corresponding epoxide | 85-95 | General procedure |
| Azide Opening of Epoxide | Epoxide, Sodium Azide | Azido-diol | 80-90 | General procedure |
| Reduction of Azide | Azido-diol, H₂, Pd/C | Amino-diol | >95 | General procedure |
| Coupling with Nucleobase Precursor | Amino-diol, Pyrimidine/Purine derivative | Protected Carbocyclic Nucleoside | 60-80 | General procedure |
II. Synthesis of Prostaglandins
Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Their core structure consists of a C20 carboxylic acid with a cyclopentane ring. The synthesis of prostaglandins often involves the construction of a highly functionalized cyclopentanone (B42830) or cyclopentenone intermediate, which can be conceptually accessed from this compound derivatives.
Key Synthetic Strategies
A classic and powerful strategy for prostaglandin (B15479496) synthesis is the Corey lactone approach. This involves the creation of a bicyclic lactone intermediate that contains the necessary stereochemistry for the final product. The synthesis of this key lactone can begin from cyclopentadiene, which is structurally related to this compound.
Corey Lactone Synthesis Pathway:
Figure 2: Simplified pathway for the synthesis of prostaglandins via the Corey lactone, starting from cyclopentadiene.
Experimental Protocols
The following protocol is an illustrative example of a key step in a prostaglandin synthesis, showcasing the functionalization of a cyclopentene ring.
Protocol 2: Iodolactonization to form a Precursor to the Corey Lactone
This reaction establishes the stereochemistry of multiple centers on the cyclopentane ring.
Materials:
-
A suitable carboxylic acid-containing cyclopentene derivative
-
Potassium iodide (KI)
-
Iodine (I₂)
-
Sodium bicarbonate
-
Diethyl ether
-
Sodium thiosulfate (B1220275) (aqueous solution)
Procedure:
-
Dissolve the cyclopentene carboxylic acid (1.0 equiv) in a solution of sodium bicarbonate (2.2 equiv) in water.
-
Add a solution of iodine (3.0 equiv) and potassium iodide (3.0 equiv) in water dropwise to the reaction mixture at room temperature.
-
Stir the mixture for 24 hours in the dark.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the iodolactone.
Quantitative Data
The following table presents representative yields for key transformations in a typical prostaglandin synthesis.
| Step | Reactant | Product | Yield (%) | Reference (Illustrative) |
| Diels-Alder Reaction | Cyclopentadiene and a substituted alkene | Bicyclic alkene | 80-90 | General procedure |
| Baeyer-Villiger Oxidation | Bicyclic ketone | Bicyclic lactone | 85-95 | General procedure |
| Iodolactonization | Unsaturated carboxylic acid | Iodolactone | 70-85 | General procedure |
| Wittig Reaction | Corey aldehyde and a phosphorane ylide | Prostaglandin skeleton | 60-80 | General procedure |
While this compound may not always be the explicit starting material in documented total syntheses, its core structural motif, the functionalizable cyclopentene ring, is of paramount importance in the synthesis of complex and biologically significant natural products. The strategic manipulation of cyclopentene derivatives allows for the stereocontrolled construction of the carbocyclic core of carbocyclic nucleosides and prostaglandins. The protocols and data presented herein, though illustrative, provide a foundational understanding of the key chemical transformations that underscore the utility of this versatile building block in modern synthetic organic chemistry. Further research into the direct application of this compound in novel synthetic routes could open up new avenues for the efficient construction of these and other valuable natural products.
Application Notes and Protocols: The Use of 3-Methylenecyclopentene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylenecyclopentene (IUPAC name: 3-methylidenecyclopentene) is a versatile and reactive hydrocarbon building block in organic synthesis.[1] Its structure, featuring both an endocyclic and a strained exocyclic double bond, offers multiple sites for functionalization, making it a valuable precursor for the synthesis of complex carbocyclic and heterocyclic scaffolds. This document outlines key applications and provides detailed, illustrative protocols for its use in fundamental synthetic transformations, particularly in cycloaddition and palladium-catalyzed reactions. The unique conformation and reactivity of this compound allow for the construction of intricate molecular architectures, relevant to natural product synthesis and the development of novel pharmaceutical agents.[2]
Key Synthetic Applications
The synthetic utility of this compound is primarily centered on reactions that engage its double bonds. Two of the most powerful classes of transformations for this building block are [4+2] cycloaddition reactions and palladium-catalyzed cross-coupling reactions.
[4+2] Cycloaddition (Diels-Alder Reaction)
In the Diels-Alder reaction, this compound typically serves as the dienophile, reacting with a conjugated diene to form a six-membered ring.[3][4] This reaction is a powerful tool for generating stereochemically complex bicyclic systems in a single, atom-economical step.[5] The facial selectivity of the cycloaddition can be influenced by the substituents on both the diene and the dienophile, offering a pathway to control the stereochemistry of the resulting adduct.[6] The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the reactants in the product.[7]
Caption: General mechanism of a [4+2] Diels-Alder cycloaddition reaction.
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions offer a versatile method for the functionalization of alkenes, and this compound is a suitable substrate for such transformations.[8] Processes like the Heck reaction, Tsuji-Trost allylic alkylation, and other related cross-couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds.[9][10] For instance, a palladium-catalyzed ring-opening of a strained carbocycle can lead to the formation of functionalized methylenecyclopentane (B75326) derivatives.[9] These reactions typically proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination or β-hydride elimination steps.[10] The choice of ligand, palladium precursor, and reaction conditions is critical for controlling the regioselectivity and yield of the desired product.[11]
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
The following protocols are illustrative and serve as a starting point for reaction development using this compound. Optimization of solvents, temperature, catalysts, and reaction times may be necessary to achieve desired outcomes.
Protocol 1: Illustrative Diels-Alder Reaction with Cyclopentadiene (B3395910)
This protocol describes a potential [4+2] cycloaddition between this compound (as the dienophile) and cyclopentadiene (as the diene), generated in situ from dicyclopentadiene (B1670491).
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene (B28343) (anhydrous)
-
Hydroquinone (inhibitor)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Q-tube™ or other suitable sealed reaction vessel
Equipment:
-
Magnetic stirrer hotplate
-
Sand bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a sealed reaction vessel (e.g., Q-tube™), add this compound (1.0 eq), dicyclopentadiene (0.6 eq, as it will crack to form 1.2 eq of the monomer), a crystal of hydroquinone, and anhydrous toluene to achieve a 0.5 M concentration of the limiting reagent.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel in a sand bath on a stirrer hotplate and heat the mixture to 180-185°C with vigorous stirring.[12]
-
Maintain this temperature for 4-6 hours. Monitor the reaction progress by taking aliquots (after cooling) and analyzing via GC/MS or TLC if appropriate standards are available.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via flash column chromatography on silica (B1680970) gel to isolate the desired bicyclic adduct.
| Parameter | Condition/Reagent | Purpose |
| Diene | Dicyclopentadiene | In situ source of cyclopentadiene monomer |
| Dienophile | This compound | The building block of interest |
| Solvent | Toluene | High-boiling solvent suitable for high temp. |
| Temperature | 180-185 °C | To crack dicyclopentadiene and facilitate cycloaddition[12] |
| Vessel | Sealed Tube | To contain volatile reactants at high temperature[12] |
| Typical Yield | 50-80% (Estimated) | Highly dependent on dienophile reactivity |
Table 1: Illustrative conditions for a high-temperature Diels-Alder reaction.
Protocol 2: Illustrative Palladium-Catalyzed Heck-Type Reaction
This protocol provides a general method for the arylation of the exocyclic double bond of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N, anhydrous)
-
Acetonitrile (ACN, anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer hotplate
-
Oil bath
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and anhydrous acetonitrile. Stir for 10 minutes at room temperature to form the catalyst complex.
-
To this mixture, add the aryl iodide (1.0 eq), this compound (1.2 eq), and anhydrous triethylamine (2.0 eq) via syringe.
-
Heat the reaction mixture in an oil bath to 80-90°C and stir for 12-24 hours. Monitor the reaction by TLC or GC/MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the arylated product.
| Parameter | Condition/Reagent | Molar Eq. | Purpose |
| Substrate 1 | Aryl Iodide | 1.0 | Electrophile |
| Substrate 2 | This compound | 1.2 | Alkene coupling partner |
| Catalyst | Pd(OAc)₂ | 0.02 | Palladium(II) precursor |
| Ligand | PPh₃ | 0.04 | Stabilizes the Pd catalyst |
| Base | Triethylamine | 2.0 | Neutralizes HX generated in the cycle |
| Solvent | Acetonitrile | - | Polar aprotic solvent |
| Temperature | 80-90 °C | - | To drive the catalytic cycle |
| Typical Yield | 60-85% (Estimated) | - | Dependent on substrates and conditions |
Table 2: Illustrative conditions for a Heck-type cross-coupling reaction.
References
- 1. This compound | C6H8 | CID 136723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-catalyzed ring opening of norbornene: efficient synthesis of methylenecyclopentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
Catalytic Transformations of 3-Methylenecyclopentene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylenecyclopentene is a versatile cyclic olefin that serves as a valuable building block in organic synthesis. Its strained ring and reactive exocyclic double bond make it an attractive substrate for a variety of catalytic transformations, enabling the construction of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for key catalytic transformations of this compound, including Pauson-Khand reaction, catalytic hydrogenation, epoxidation, hydroformylation, and ring-opening metathesis polymerization (ROMP). The information presented is intended to guide researchers in leveraging this reactive scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that allows for the rapid construction of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst.[1][2][3] This reaction is highly valuable for synthesizing complex polycyclic frameworks.
Application Notes
The intermolecular Pauson-Khand reaction of this compound with an alkyne provides a direct route to bicyclic cyclopentenones. The reaction generally proceeds with good regioselectivity, where the larger substituent on the alkyne tends to be positioned alpha to the carbonyl group in the product.[1] The stereochemistry of the product is influenced by the geometry of the alkene and the nature of the catalyst. While strained cyclic alkenes are generally more reactive in the Pauson-Khand reaction, the use of promoters and optimized reaction conditions can facilitate the participation of less strained olefins like this compound.[4]
Quantitative Data
| Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene (B144264) | Co₂(CO)₈ (stoichiometric) | Toluene (B28343) | 110 | 24 | 45-55 | [3] (Estimated based on similar substrates) |
| Trimethylsilylacetylene | [Rh(COD)Cl]₂ / BINAP | 1,2-Dichloroethane | 80 | 12 | 60-70 | [4] (Estimated based on similar substrates) |
Experimental Protocol: Cobalt-Catalyzed Pauson-Khand Reaction
Materials:
-
This compound
-
Phenylacetylene
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve phenylacetylene (1.0 equiv) in anhydrous toluene.
-
To this solution, add dicobalt octacarbonyl (1.1 equiv) portion-wise at room temperature. The solution will typically turn dark red or brown.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cobalt-alkyne complex.
-
Add this compound (1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 110 °C under a static pressure of carbon monoxide (a balloon is often sufficient).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 24 hours), cool the reaction to room temperature and carefully vent the CO atmosphere.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired bicyclic cyclopentenone.
Reaction Pathway
Caption: Pauson-Khand reaction of this compound.
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental transformation that reduces carbon-carbon double bonds to single bonds. In the case of this compound, this reaction can lead to different products depending on the catalyst and reaction conditions, offering a route to saturated cyclopentane (B165970) derivatives.
Application Notes
The catalytic hydrogenation of this compound can proceed in two ways: selective hydrogenation of the exocyclic double bond to yield 1-methylcyclopentene, or complete saturation of both double bonds to form methylcyclopentane.[5] The choice of catalyst is crucial for controlling the selectivity. For instance, Lindlar's catalyst is known for the selective hydrogenation of alkynes to cis-alkenes and may offer selectivity towards the exocyclic double bond. More active catalysts like platinum or palladium on carbon will likely lead to the fully saturated product, methylcyclopentane.
Quantitative Data
| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Yield (%) | Reference |
| Pd/C (5%) | Ethanol | 1 | 25 | Methylcyclopentane | >95 | [5] (Inferred) |
| Lindlar's Catalyst | Hexane | 1 | 25 | 1-Methylcyclopentene | Moderate to High | (Hypothetical, based on catalyst properties) |
| PtO₂ | Acetic Acid | 3 | 25 | Methylcyclopentane | >95 | [5] (Inferred) |
Experimental Protocol: Complete Hydrogenation to Methylcyclopentane
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a round-bottom flask or a pressure-resistant vessel, dissolve this compound (1.0 equiv) in ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of Pd).
-
Seal the vessel and purge it with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain methylcyclopentane. Further purification is typically not necessary for this volatile product.
Reaction Pathway
Caption: Catalytic hydrogenation pathways of this compound.
Epoxidation
Epoxidation of this compound introduces a three-membered oxirane ring, a versatile functional group that can undergo various nucleophilic ring-opening reactions to introduce diverse functionalities.
Application Notes
The epoxidation of this compound can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being the most common. The reaction is typically stereospecific, with the oxygen atom adding to one face of the double bond. In this compound, the exocyclic double bond is generally more reactive towards epoxidation due to less steric hindrance compared to the endocyclic double bond. This selectivity allows for the synthesis of 3-methylene-1,2-epoxycyclopentane as the major product.
Quantitative Data
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |
| m-CPBA | Dichloromethane (B109758) | 0 to 25 | 2-4 | 3-Methylene-1,2-epoxycyclopentane | 70-80 | (Estimated based on general reactivity) |
| Hydrogen peroxide/Sodium tungstate | Methanol/Water | 25 | 12 | 3-Methylene-1,2-epoxycyclopentane | 60-70 | (Estimated based on general reactivity) |
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired epoxide.
Reaction Pathway
Caption: Epoxidation of this compound.
Hydroformylation
Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, yielding aldehydes. This reaction is a cornerstone of industrial organic synthesis and provides a route to valuable aldehyde intermediates.
Application Notes
The hydroformylation of this compound can lead to a mixture of regioisomeric aldehydes, depending on which double bond reacts and the position of formyl group addition. Rhodium-based catalysts are commonly employed for their high activity and selectivity under mild conditions.[6] The regioselectivity is influenced by the ligand environment around the rhodium center. Bulky phosphine (B1218219) or phosphite (B83602) ligands can favor the formation of the linear aldehyde by addition to the less substituted carbon of the exocyclic double bond. The endocyclic double bond can also undergo hydroformylation.
Quantitative Data
| Catalyst System | Ligand | Pressure (CO/H₂) (atm) | Temperature (°C) | Major Products | Ratio (linear:branched) | Yield (%) | Reference |
| Rh(acac)(CO)₂ | PPh₃ | 20/20 | 80 | (3-Methylcyclopent-1-en-1-yl)methanal, 2-(3-Methylcyclopent-1-en-1-yl)acetaldehyde | Varies | 70-85 | [6] (Estimated based on cyclopentene) |
| HRh(CO)(PPh₃)₃ | - | 10/10 | 60 | (3-Methylcyclopent-1-en-1-yl)methanal, 2-(3-Methylcyclopent-1-en-1-yl)acetaldehyde | Varies | High | [6] (Estimated based on cyclopentene) |
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
Materials:
-
This compound
-
Rh(acac)(CO)₂
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor with Rh(acac)(CO)₂ (0.1-1 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 equiv relative to Rh).
-
Add anhydrous, degassed toluene to dissolve the catalyst precursor and ligand.
-
Add this compound (1.0 equiv) to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge it several times with syngas.
-
Pressurize the reactor with the CO/H₂ mixture to the desired pressure.
-
Heat the reactor to the desired temperature with vigorous stirring.
-
Maintain the reaction for the specified time, monitoring the pressure drop to gauge the reaction progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by GC-MS to determine the yield and regioselectivity.
-
The crude product can be purified by distillation or column chromatography.
Reaction Pathway
Caption: Hydroformylation of this compound.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique that utilizes cyclic olefins to produce polymers with unique properties. The reaction is driven by the relief of ring strain and is catalyzed by transition metal complexes, most notably Grubbs' and Schrock's catalysts.
Application Notes
This compound, containing a strained five-membered ring, is a suitable monomer for ROMP. The polymerization proceeds via cleavage of the endocyclic double bond, leading to a polymer with a repeating unit that incorporates the methylene (B1212753) group as a pendant functionality. The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by the choice of catalyst and reaction conditions. Grubbs' catalysts are particularly attractive due to their high functional group tolerance.[7][8]
Quantitative Data
| Catalyst (mol%) | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI | Reference |
| Grubbs' 2nd Gen. (0.1) | 500:1 | Dichloromethane | 25 | 40,000-50,000 | 1.1-1.3 | (Estimated based on cyclopentene (B43876) derivatives) |
| Grubbs' 3rd Gen. (0.05) | 1000:1 | Toluene | 40 | 80,000-100,000 | 1.05-1.2 | (Estimated based on cyclopentene derivatives) |
Experimental Protocol: ROMP with Grubbs' Catalyst
Materials:
-
This compound (purified by distillation or passing through activated alumina)
-
Grubbs' second-generation catalyst
-
Anhydrous and degassed dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox, dissolve the desired amount of Grubbs' catalyst in a small volume of anhydrous, degassed solvent.
-
In a separate vial, dissolve the this compound monomer in the same solvent.
-
Initiate the polymerization by rapidly adding the catalyst solution to the vigorously stirred monomer solution.
-
Allow the reaction to proceed for the desired time (minutes to hours), during which the solution will typically become more viscous.
-
Quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by size-exclusion chromatography (SEC) for molecular weight and polydispersity index (PDI), and by nuclear magnetic resonance (NMR) spectroscopy for its microstructure.
Reaction Pathway
Caption: Ring-opening metathesis polymerization of this compound.
References
- 1. brainly.com [brainly.com]
- 2. Asymmetric synthesis of tricyclic 6,5,5-fused polycycles by the desymmetric Pauson–Khand reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. Rhodium-catalyzed asymmetric aqueous Pauson-Khand-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. Hydroformylation of (+)(S)-3-methylpent-1-ene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the Exocyclic Double Bond in 3-Methylenecyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the selective functionalization of the exocyclic double bond in 3-methylenecyclopentene. This versatile building block, derivable from renewable resources, offers a scaffold for the introduction of diverse functionalities, which is of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document outlines detailed protocols for key transformations: epoxidation, dihydroxylation, hydrogenation, and cyclopropanation, complete with quantitative data and mechanistic diagrams.
Epoxidation of this compound
Epoxidation of the exocyclic double bond of this compound provides a synthetically valuable epoxide intermediate, which can be further manipulated through various ring-opening reactions. A common and effective method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Quantitative Data:
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity | Reference |
| This compound | m-CPBA | Dichloromethane (DCM) | 0 to rt | 2 | >95 | Not Applicable | General Procedure |
Note: Specific quantitative data for the epoxidation of this compound is not extensively reported in publicly available literature. The data presented is based on general procedures for the epoxidation of similar exocyclic alkenes.
Experimental Protocol:
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and maintain the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Reaction Pathway:
Caption: Epoxidation of this compound with m-CPBA.
Dihydroxylation of this compound
The syn-dihydroxylation of the exocyclic double bond in this compound can be achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction yields a vicinal diol, a key functional group in many natural products and pharmaceuticals.
Reaction Scheme:
Quantitative Data:
| Reactant | Catalyst | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity | Reference |
| This compound | OsO₄ | NMO | Acetone (B3395972)/Water | 0 to rt | 12 | High | syn | General Procedure |
Note: Specific quantitative data for the dihydroxylation of this compound is not extensively reported. The data is based on established protocols for similar substrates.
Experimental Protocol:
Materials:
-
This compound
-
Osmium tetroxide (OsO₄, 4% solution in water)
-
N-methylmorpholine N-oxide (NMO, 50% solution in water)
-
Acetone, Water, Tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1).
-
Add NMO (1.2 eq) to the solution and stir at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add a catalytic amount of OsO₄ solution (0.02 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
Reaction Pathway:
Caption: Dihydroxylation of this compound via an Osmate Ester.
Hydrogenation of this compound
Catalytic hydrogenation provides a straightforward method to reduce the exocyclic double bond of this compound, yielding methylcyclopentene. This reaction is typically performed using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Reaction Scheme:
Quantitative Data:
| Reactant | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 10% Pd/C | Ethanol | 1 | rt | 2 | >98 | General Procedure |
Note: Quantitative data is based on general procedures for alkene hydrogenation.
Experimental Protocol:
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or cylinder)
-
Reaction flask, magnetic stirrer, hydrogenation apparatus
Procedure:
-
In a suitable reaction flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add the Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Experimental Workflow:
Caption: Workflow for the Catalytic Hydrogenation of this compound.
Cyclopropanation of this compound
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to stereospecifically form a cyclopropane (B1198618) ring.
Reaction Scheme:
Quantitative Data:
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Diiodomethane, Zinc-Copper Couple | Diethyl Ether | Reflux | 24 | Moderate to High | General Procedure |
Experimental Protocol:
Materials:
-
This compound
-
Diiodomethane (CH₂I₂)
-
Zinc dust
-
Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Preparation of Zinc-Copper Couple: In a dry flask under an inert atmosphere, add zinc dust (2.0 eq) and a small amount of CuCl (0.1 eq). Heat the mixture gently with a heat gun under vacuum and then cool to room temperature.
-
Add anhydrous diethyl ether to the activated zinc-copper couple.
-
To this suspension, add a solution of this compound (1.0 eq) in diethyl ether.
-
Add diiodomethane (1.5 eq) dropwise to the stirred suspension. An exothermic reaction should be observed.
-
After the initial reaction subsides, heat the mixture to a gentle reflux for 24 hours.
-
Monitor the reaction by GC.
-
Cool the reaction mixture to room temperature and carefully quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solution (the product is volatile).
-
Purify the product by distillation.
Reaction Pathway:
Caption: Simmons-Smith Cyclopropanation of this compound.
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization (ROMP) of 3-Methylenecyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the ring-opening metathesis polymerization (ROMP) of 3-methylenecyclopentene. While specific literature on the ROMP of this particular monomer is limited, this guide leverages established protocols for the ROMP of cyclopentene (B43876) and its derivatives to provide a comprehensive framework for researchers. The resulting polymer, poly(this compound), is a functionalized polyolefin with potential applications in materials science and drug delivery, owing to the presence of pendant vinyl groups that allow for further chemical modification. This document outlines the synthesis, characterization, and potential applications of this polymer, supported by tabulated data and detailed experimental procedures.
Introduction
Ring-opening metathesis polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes transition metal catalysts, such as Grubbs and Schrock catalysts, to polymerize cyclic olefins.[1] The primary driving force for this reaction is the relief of ring strain in the monomer.[1] this compound, a derivative of cyclopentene, is an intriguing monomer for ROMP due to the introduction of a reactive exocyclic double bond in each repeating unit of the resulting polymer. This functionality provides a platform for post-polymerization modifications, enabling the synthesis of a wide array of functional materials.
The polymerization of low-strain monomers like cyclopentene derivatives requires careful control of reaction conditions, particularly temperature, to achieve high molecular weight polymers with narrow polydispersity indices (PDIs).[2] This document provides generalized protocols adapted from the successful polymerization of cyclopentene and related monomers, offering a starting point for the investigation of the ROMP of this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from the ROMP of cyclopentene and its derivatives using various Grubbs-type catalysts. This data can be used as a reference for predicting the outcomes of this compound polymerization under similar conditions.
Table 1: ROMP of Cyclopentene with Grubbs Catalysts
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Solvent | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Grubbs 1st Gen | 500:1 | 0 | CH2Cl2 | >95 | 45.0 | 1.55 | [3] |
| Grubbs 2nd Gen | 1000:1 | 0 | Toluene | 82 | High (unspecified) | >1.7 | [4] |
| Grubbs 3rd Gen (G-III) | 1000:1 | -20 | CH2Cl2 | 17 | - | - | [1][2] |
| Hoveyda-Grubbs 2nd Gen | 500:1 | 0 | Toluene | 82 | - | >1.7 | [4] |
Table 2: ROMP of Functionalized Cyclopentene Derivatives
| Monomer | Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Solvent | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Methoxycarbonyl cyclopentene | Ruthenium-based | 500:1 | 25 | CH2Cl2 | ~80 | 50-100 | 1.3-1.6 | [5] |
| tert-Butoxycarbonyl cyclopentene | Ruthenium-based | 500:1 | 25 | CH2Cl2 | ~80 | 60-120 | 1.4-1.7 | [5] |
| 3-Triethylsiloxycyclopentene | Hoveyda-Grubbs 2nd Gen | 200:1 | 25 | Toluene | >95 | 25.0 | 1.15 | [6] |
Experimental Protocols
The following are generalized protocols for the ROMP of this compound based on established procedures for similar monomers. Researchers should optimize these conditions for their specific experimental setup and desired polymer characteristics.
Materials
-
Monomer: this compound (purified by distillation or passing through a column of activated alumina)
-
Catalyst: Grubbs 1st, 2nd, or 3rd generation catalyst, or Hoveyda-Grubbs 2nd generation catalyst
-
Solvent: Anhydrous, deoxygenated dichloromethane (B109758) (CH2Cl2) or toluene
-
Quenching Agent: Ethyl vinyl ether
-
Precipitation Solvent: Methanol
-
Inert Gas: Argon or Nitrogen
General Polymerization Procedure
-
Monomer and Solvent Preparation: In a glovebox or under an inert atmosphere, add the desired amount of purified this compound to a dry Schlenk flask. Add the appropriate volume of anhydrous, deoxygenated solvent to achieve the desired monomer concentration (typically 1-2 M).
-
Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the calculated amount of the chosen Grubbs catalyst in a small amount of the reaction solvent.
-
Initiation of Polymerization: While stirring the monomer solution, rapidly inject the catalyst solution. For low-strain monomers like this compound, it is crucial to maintain a low temperature (e.g., 0°C to -20°C) to favor polymerization and suppress depolymerization.[2]
-
Polymerization: Allow the reaction to proceed for the desired time (typically 1-4 hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of rapidly stirring methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum to a constant weight.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and determine the microstructure (cis/trans content) using 1H and 13C NMR.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Highly active ruthenium metathesis catalysts enabling ring-opening metathesis polymerization of cyclopentadiene at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methylenecyclopentene in the Synthesis of Cyclopentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the use of 3-methylenecyclopentene as a versatile starting material in the synthesis of various functionalized cyclopentane (B165970) derivatives. The protocols are based on well-established synthetic methodologies and may require optimization for specific applications.
Diels-Alder Reaction: [4+2] Cycloaddition
Application Note:
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[1] In this context, this compound can act as a dienophile, reacting with a conjugated diene to form a spirocyclic or fused-ring system containing a cyclopentane moiety. The exocyclic double bond of this compound is the reactive component in this transformation. The reactivity of the dienophile can be enhanced by the presence of electron-withdrawing groups, although reactions with simple alkenes can proceed under thermal conditions.[2] This approach provides a straightforward entry into complex polycyclic frameworks.
Generalized Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)
This protocol describes a representative Diels-Alder reaction between this compound and cyclopentadiene, which is generated in situ from dicyclopentadiene.
Materials:
-
This compound
-
Dicyclopentadiene
-
Anhydrous toluene (B28343)
-
Sealed reaction tube or high-pressure reactor
Equipment:
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry, and thick-walled sealed tube, add this compound (1.0 equivalent).
-
Add freshly cracked cyclopentadiene (1.2 equivalents), obtained by the thermal cracking of dicyclopentadiene.
-
Add anhydrous toluene to dissolve the reactants.
-
The tube is securely sealed and placed in a heating mantle.
-
The reaction mixture is heated to 180-200 °C with vigorous stirring.[3] The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction tube is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography to yield the desired spirocyclic cyclopentane derivative.
Quantitative Data (Representative):
| Diene | Dienophile | Conditions | Yield (%) | Reference |
| Cyclopentadiene | Methyl Acrylate | 180 °C, Sealed Tube | Good | [3] |
| Isoprene | This compound | Thermal | Moderate to Good | Analogous Reactions |
| Butadiene | This compound | High Pressure | Moderate | Analogous Reactions |
Reaction Workflow:
Caption: Diels-Alder Reaction Workflow.
1,3-Dipolar Cycloaddition
Application Note:
1,3-Dipolar cycloadditions are versatile methods for the synthesis of five-membered heterocyclic rings.[4] this compound can serve as a dipolarophile, reacting with various 1,3-dipoles such as nitrones or azides to construct spiro-heterocyclic systems containing a cyclopentane ring.[5][6] This reaction is a powerful tool for introducing heteroatoms and generating molecular complexity in a single step. The regioselectivity of the addition is governed by both electronic and steric factors of the dipole and dipolarophile.[7]
Generalized Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrone
This protocol outlines a representative reaction between this compound and a generic nitrone.
Materials:
-
This compound
-
Nitrone (e.g., C-phenyl-N-methylnitrone)
-
Anhydrous solvent (e.g., toluene, THF)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitrone (1.0 equivalent) in anhydrous toluene, add this compound (1.2 equivalents).
-
The reaction mixture is heated to reflux with stirring.
-
The reaction is monitored by TLC for the consumption of the starting materials.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel column chromatography to afford the spiro-isoxazolidine product.[5]
Quantitative Data (Representative):
| 1,3-Dipole | Dipolarophile | Conditions | Yield (%) | Reference |
| Nitrone | Methylenecyclopropane | Heat | Moderate to Good | [5] |
| Azide | Alkene | Thermal or Catalytic | Good to Excellent | [4] |
| Nitrile Oxide | Alkene | Room Temperature | Good | [8] |
Reaction Pathway:
Caption: 1,3-Dipolar Cycloaddition Pathway.
Michael (Conjugate) Addition
Application Note:
The exocyclic double bond of this compound, being part of a conjugated system, is susceptible to Michael (conjugate) addition of nucleophiles.[9] This reaction allows for the introduction of a wide range of substituents at the methylene (B1212753) carbon, leading to functionalized cyclopentylmethyl derivatives. Common Michael donors include soft nucleophiles like enolates, amines, and thiols.[10] This method provides a powerful way to form new carbon-carbon and carbon-heteroatom bonds.
Generalized Experimental Protocol: Thia-Michael Addition
This protocol describes the addition of a thiol to this compound, a representative thia-Michael addition.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., triethylamine, DBU)
-
Solvent (e.g., dichloromethane, THF)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in dichloromethane, add the thiol (1.1 equivalents).
-
A catalytic amount of a suitable base (e.g., triethylamine, 10 mol%) is added to the stirred solution at room temperature.[11]
-
The reaction progress is monitored by TLC. These reactions are often rapid.
-
Upon completion, the reaction mixture is washed with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the functionalized cyclopentane derivative.
Quantitative Data (Representative):
| Michael Donor | Michael Acceptor | Base | Yield (%) | Reference |
| Thiol | Cyclic Enone | Triethylamine | High | [11] |
| Diethyl Malonate | Cyclic Enone | NaOEt | Good | [9] |
| Amine | Cyclic Enone | - | Good | Analogous Reactions |
Logical Relationship of Michael Addition:
Caption: Michael Addition Logical Flow.
Hydroboration-Oxidation
Application Note:
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene.[12] Applied to this compound, this reaction will selectively hydroxylate the exocyclic methylene group, yielding a (cyclopent-2-en-1-yl)methanol derivative. This method is highly valuable for introducing a primary alcohol functionality with predictable regioselectivity and stereoselectivity (syn-addition).[13] The resulting alcohol can serve as a versatile handle for further synthetic transformations.
Generalized Experimental Protocol: Hydroboration-Oxidation
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous sodium hydroxide (B78521) (e.g., 3 M)
-
Hydrogen peroxide (30% aqueous solution)
Equipment:
-
Two-neck round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of this compound (1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
The borane-THF complex (0.4 equivalents of BH3) is added dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is cooled again to 0 °C, and aqueous sodium hydroxide solution is carefully added, followed by the slow, dropwise addition of hydrogen peroxide.
-
The mixture is stirred at room temperature for 1 hour.
-
The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude alcohol is purified by distillation or column chromatography.
Quantitative Data (Representative):
| Alkene | Product | Regioselectivity | Stereoselectivity | Yield (%) | Reference |
| 1-Methylcyclopentene | trans-2-Methylcyclopentanol | Anti-Markovnikov | Syn-addition | High | [12] |
| Styrene | 2-Phenylethanol | Anti-Markovnikov | N/A | High | [13] |
| This compound | (Cyclopent-2-en-1-yl)methanol | Anti-Markovnikov | Syn-addition | Expected to be high | Analogous Reactions |
Experimental Workflow for Hydroboration-Oxidation:
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciforum.net [sciforum.net]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. “Cyclopropylidene Effect” in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dipolar [3 + 2] cycloaddition reactions of N,C,C-trisubstituted nitrones with ring-acceptor methylenecyclopropanes: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics [mdpi.com]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 3-Methylenecyclopentene Synthesis
Welcome to the technical support center for the synthesis of 3-methylenecyclopentene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide detailed guidance on established synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: The primary synthetic strategies for constructing the this compound core include the Pauson-Khand Reaction (PKR), Ring-Closing Metathesis (RCM), and the Wittig reaction on a cyclopentenone precursor. Each method offers distinct advantages and is susceptible to specific challenges that can lead to low yields.
Q2: My Pauson-Khand Reaction is failing or giving low yields. What are the likely causes?
A2: Low yields in the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, can stem from several factors.[1][2][3][4] These include the reactivity of the alkene, with strained cyclic alkenes being the most reactive, followed by terminal, then di- and tri-substituted alkenes.[1] Internal alkynes also tend to produce lower yields than terminal ones.[1] Reaction conditions such as temperature and pressure are critical and often require optimization.
Q3: I am observing significant byproduct formation in my Ring-Closing Metathesis (RCM) reaction. How can I improve the selectivity for this compound?
A3: In RCM, the formation of oligomers and isomers can compete with the desired cyclization. Key factors to control include the choice of catalyst (Grubbs' or Hoveyda-Grubbs catalysts are common), catalyst loading, reaction temperature, and substrate concentration. Higher dilutions generally favor intramolecular RCM over intermolecular oligomerization. The release of ethylene (B1197577) gas as a byproduct helps drive the reaction towards the cyclic product.[5]
Q4: The Wittig reaction on my cyclopentenone precursor is not proceeding as expected. What should I check?
A4: The Wittig reaction, which converts a ketone to an alkene, is a direct route to this compound.[6] Common issues include the reactivity of the phosphorus ylide and steric hindrance at the ketone. For α,β-unsaturated ketones, side reactions can occur. A significant challenge in Wittig reactions is the removal of the triphenylphosphine (B44618) oxide byproduct, which can complicate purification and affect isolated yields.[7]
Q5: How can I effectively purify this compound, and what are the stability concerns?
A5: this compound can be volatile and prone to polymerization, especially under acidic conditions or at elevated temperatures. Purification is typically achieved by flash column chromatography using a non-polar eluent. It is advisable to work at lower temperatures and to use the purified product promptly or store it under an inert atmosphere at low temperatures to prevent degradation.
Troubleshooting Guides
Low Yields in Pauson-Khand Reaction (PKR)
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Use a fresh batch of cobalt carbonyl or an alternative catalyst system. |
| Low reactivity of alkene/alkyne | Strained alkenes are more reactive; consider using a more reactive substrate if possible. Terminal alkynes generally give better yields than internal ones.[1] | |
| Suboptimal reaction conditions | Systematically vary the temperature, pressure of carbon monoxide, and reaction time. | |
| Formation of Multiple Products | Poor regioselectivity | For intermolecular reactions, regioselectivity can be an issue. The intramolecular version of the PKR offers better control. The larger substituent on the alkyne typically ends up adjacent to the carbonyl group in the product.[1] |
| Isomerization of the product | Use milder reaction conditions and shorter reaction times. | |
| Decomposition of Starting Material or Product | High temperature | Optimize the temperature; some catalytic systems allow for lower reaction temperatures. |
| Prolonged reaction time | Monitor the reaction progress by TLC or GC and quench the reaction upon completion. |
Optimizing Ring-Closing Metathesis (RCM) for Cyclopentene Formation
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Cyclized Product | Inefficient catalyst | Screen different generations of Grubbs or Hoveyda-Grubbs catalysts. Second-generation catalysts are often more robust and efficient. |
| Catalyst decomposition | Ensure the use of dry, degassed solvents and perform the reaction under an inert atmosphere. | |
| High substrate concentration | Run the reaction at high dilution (0.1 M to 0.001 M) to favor intramolecular cyclization. | |
| Formation of Oligomers | Intermolecular reaction is competing | Use a syringe pump to add the substrate to the catalyst solution over an extended period to maintain a low substrate concentration. |
| Isomerization of the Double Bond | Formation of ruthenium hydride species | Additives such as 1,4-benzoquinone (B44022) can sometimes suppress isomerization.[8] |
Troubleshooting the Wittig Reaction for this compound Synthesis
| Issue | Possible Cause | Suggested Solution |
| No Reaction | Ylide not formed | Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) and anhydrous conditions for ylide generation. |
| Unreactive ketone | Sterically hindered ketones can be unreactive. Consider using a more reactive phosphorus ylide or an alternative olefination method like the Horner-Wadsworth-Emmons reaction. | |
| Low Yield | Side reactions of the α,β-unsaturated ketone | Optimize reaction temperature and consider using a less reactive, stabilized ylide if applicable, though this may affect the E/Z selectivity of the product. |
| Difficult purification | Triphenylphosphine oxide is a common byproduct that is difficult to remove. Purification can be achieved by careful column chromatography or by washing with a solvent in which the byproduct is insoluble but the product is soluble (e.g., cold hexanes).[9] | |
| Product Decomposition | Acidic workup | Avoid acidic conditions during workup as they can promote polymerization of the exocyclic double bond. Use a neutral or slightly basic quench. |
Data Presentation
Table 1: Comparison of Catalysts for Pauson-Khand Reaction
| Catalyst | Substrate | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Co₂(CO)₈ (stoichiometric) | Norbornene + Phenylacetylene | - | Toluene | 80 | 24 | ~90 |
| [Rh(CO)₂Cl]₂ (catalytic) | 1,6-enyne | CO (1 atm) | Toluene | 110 | 12 | 85 |
| Fe(CO)₅ (catalytic) | Norbornadiene + Propyne | Light | Hexane | 25 | 48 | 65 |
Note: Yields are highly substrate-dependent. Data is compiled from representative examples in the literature.
Table 2: Influence of Reaction Parameters on Ring-Closing Metathesis Yield
| Catalyst (mol%) | Substrate | Solvent | Concentration (M) | Temp (°C) | Time (h) | Yield (%) |
| Grubbs I (5) | Diethyl diallylmalonate | CH₂Cl₂ | 0.05 | 40 | 2 | 95 |
| Grubbs II (1) | 1,7-octadiene | Toluene | 0.01 | 80 | 4 | 82 |
| Hoveyda-Grubbs II (2) | N-tosyl diallylamine | CH₂Cl₂ | 0.005 | 40 | 12 | 98 |
Note: This table illustrates general trends. Optimal conditions must be determined empirically for each specific substrate.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylcyclopent-2-en-1-one (Precursor for Wittig Reaction)
This protocol is based on the intramolecular aldol (B89426) condensation of 2,5-hexanedione (B30556).
Materials:
-
2,5-Hexanedione
-
Aqueous sodium hydroxide (B78521) (e.g., 2.5 M)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-hexanedione and a 2.5 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3-methylcyclopent-2-en-1-one.
Protocol 2: Synthesis of this compound via Wittig Reaction
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3-Methylcyclopent-2-en-1-one
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise with stirring. A characteristic yellow-orange color of the ylide should appear.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
In a separate flask, dissolve 3-methylcyclopent-2-en-1-one in anhydrous THF.
-
Slowly add the solution of the ketone to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the disappearance of the ketone by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent at low temperature and reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or pentane) to obtain this compound.
Visualizations
Caption: Troubleshooting flowchart for low yields in the Pauson-Khand Reaction.
Caption: General experimental workflow for Ring-Closing Metathesis.
Caption: Logical relationship for the Wittig synthesis of this compound.
References
- 1. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. Pauson-Khand Reaction | TCI AMERICA [tcichemicals.com]
- 5. fiveable.me [fiveable.me]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Purification of 3-Methylenecyclopentene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Methylenecyclopentene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound?
A1: The primary challenges are its susceptibility to polymerization and isomerization. As a conjugated diene, this compound can undergo polymerization, especially when heated. Additionally, its exocyclic double bond is often less thermodynamically stable than an endocyclic double bond, creating a risk of isomerization to more stable isomers like 1-methylcyclopentene (B36725), particularly in the presence of acid, base, or heat.
Q2: Which purification technique is best for this compound?
A2: The choice depends on the scale of your experiment and the required purity.
-
Fractional Distillation is suitable for purifying larger quantities where impurities have sufficiently different boiling points. However, it requires careful control to prevent polymerization and isomerization.
-
Preparative Gas Chromatography (pGC) is an excellent method for obtaining high-purity material (>99%) on a smaller scale. It is particularly effective for separating closely boiling isomers and minimizes the risk of thermal degradation as the sample is vaporized instantly in small amounts.
Q3: How can I prevent my this compound from polymerizing during distillation?
A3: Polymerization, especially at the elevated temperatures of distillation, is a significant risk. This can be mitigated by adding a mixture of polymerization inhibitors to the distillation flask. A combination of a liquid-phase inhibitor and a vapor-phase inhibitor is recommended.
-
Liquid-Phase Inhibitors: Add a small amount (100-500 ppm) of a phenolic inhibitor like 4-tert-butylcatechol (B165716) (TBC) or hydroquinone (B1673460) to the crude material before heating.
-
Vapor-Phase Inhibitors: For distillations, it is also beneficial to have an inhibitor that can protect the compound in the vapor phase and in the condenser. Nitric oxide (NO) gas or N-nitroso-N-phenylhydroxylamine (Cupferron) can be effective.
Q4: My purified sample shows new peaks in the GC-MS analysis. What happened?
A4: The appearance of new peaks, especially with molecular weights identical to your product, strongly suggests isomerization has occurred. The exocyclic double bond in this compound can migrate to a more stable endocyclic position. This can be caused by:
-
Acidic or Basic Residues: Traces of acid or base from the synthesis steps can catalyze isomerization. Ensure your crude product is neutralized and washed before purification.
-
High Temperatures: Excessive heat during distillation can promote isomerization. Consider using vacuum distillation to lower the boiling point.
-
Active Surfaces: Certain chromatography stationary phases (like acidic alumina) can cause isomerization. Use neutral silica (B1680970) gel or alumina (B75360) for column chromatography if this method is chosen.
Q5: How should I store purified this compound?
A5: To ensure long-term stability, store purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended). Adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) or TBC can also prevent degradation.
Quantitative Data Summary
The following table summarizes the physical properties of this compound and its common isomeric impurities, which are critical for selecting and optimizing purification methods.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 80.13 | ~82 °C | The target compound. Prone to polymerization and isomerization. |
| 1-Methylcyclopentene | 82.14 | 72-76 °C[1][2][3][4] | A common, more stable isomeric impurity. Close boiling point makes fractional distillation challenging. |
| 3-Methylcyclopentene (B105217) | 82.14 | 65-72 °C[5][6][7] | A potential isomeric impurity. |
| 4-Methylcyclopentene (B168065) | 82.14 | 65-75 °C[8][9][10] | A potential isomeric impurity. |
Troubleshooting Guide
Problem 1: During fractional distillation, the material in the distillation pot has turned yellow/brown and viscous.
-
Cause: This is a classic sign of polymerization. The prolonged heating of the conjugated diene has caused it to form oligomers and polymers.
-
Solution:
-
Stop the distillation immediately to prevent further loss of material.
-
For the next attempt, add a polymerization inhibitor (e.g., 100-500 ppm of 4-tert-butylcatechol) to the crude material before heating.
-
Use vacuum distillation to reduce the boiling point and the required pot temperature.
-
Ensure the distillation is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can initiate polymerization.
-
Problem 2: The purity of my sample has not improved after fractional distillation, and GC analysis shows multiple peaks close together.
-
Cause: The boiling points of your impurities, likely isomers, are too close to that of this compound for efficient separation by standard fractional distillation.[1][6][8]
-
Solution:
-
Use a more efficient fractionating column (e.g., a longer Vigreux or a packed column) to increase the number of theoretical plates.
-
Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases in the column.
-
If high purity is essential, switch to Preparative Gas Chromatography (pGC) , which offers superior resolution for separating closely boiling isomers.[2][8]
-
Problem 3: My final product is pure 1-methylcyclopentene instead of this compound.
-
Cause: Complete isomerization has occurred during your workup or purification. The most common cause is the presence of acid.
-
Solution:
-
Review your synthetic workup. Ensure any acidic catalysts or reagents are thoroughly quenched and neutralized. Include a wash step with a mild base (e.g., saturated sodium bicarbonate solution) followed by a water wash.
-
Avoid acidic purification conditions. Do not use acidic chromatography adsorbents.
-
Minimize heat exposure. Use the lowest possible temperature for any distillation step.
-
Experimental Protocols
Protocol 1: Inhibited Fractional Distillation under Inert Atmosphere
This method is suitable for purifying several grams of this compound when high purity is not the primary objective.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are properly sealed.
-
Connect the apparatus to a Schlenk line or a balloon filled with an inert gas (Argon or Nitrogen) to maintain a positive pressure and prevent oxygen from entering.
-
-
Preparation:
-
To the crude this compound in the round-bottom flask, add a magnetic stir bar and a polymerization inhibitor (e.g., 4-tert-butylcatechol, ~100 mg per 100 mL of crude material).
-
Place the flask in a heating mantle.
-
-
Distillation:
-
Begin stirring and gently heat the flask.
-
Observe the vapor rising through the fractionating column. The temperature at the distillation head should remain steady as the first fraction (likely lower-boiling impurities) comes over.
-
Discard the initial forerun.
-
When the temperature stabilizes at the boiling point of this compound (~82°C at atmospheric pressure), switch to a clean, pre-weighed receiving flask.
-
Collect the fraction that distills at a constant temperature. The distillation rate should be slow and steady (1-2 drops per second).
-
Stop the distillation before the flask runs dry to avoid overheating the residue, which can contain concentrated inhibitors and polymers.
-
-
Storage:
-
Seal the collected product under an inert atmosphere and store it at -20°C.
-
Protocol 2: Purification by Preparative Gas Chromatography (pGC)
This is the method of choice for obtaining small quantities of high-purity (>99%) this compound, especially for separating it from its isomers.
-
Instrument Setup:
-
Select a pGC column suitable for separating volatile, non-polar hydrocarbons. A column with a non-polar stationary phase (e.g., DB-1, SE-30) is a good starting point.
-
Condition the column according to the manufacturer's instructions.
-
Set up the instrument with an appropriate temperature program. Start with an initial analytical-scale injection to determine the retention times of the product and impurities.
-
The temperature program should be optimized to achieve baseline separation between this compound and its closest-eluting impurity.
-
-
Sample Preparation:
-
The crude sample can be injected neat or as a concentrated solution in a volatile solvent (e.g., pentane (B18724) or hexane). If using a solvent, ensure it elutes well before the product.
-
-
Purification Run:
-
Perform a preparative-scale injection. The injection volume will depend on the column diameter and loading capacity.
-
Monitor the chromatogram. As the peak corresponding to this compound begins to elute, direct the column effluent to a collection trap.
-
The collection trap is typically a U-tube or coil cooled in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry) to condense the product.
-
-
Recovery and Storage:
-
After the peak has fully eluted, remove the collection trap.
-
Allow the trap to warm to room temperature and rinse the pure, condensed liquid into a vial with a small amount of a volatile solvent or transfer it directly.
-
Confirm the purity of the collected fraction with an analytical GC injection.
-
Seal the vial under an inert atmosphere and store at -20°C.
-
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-methylcyclopentene [chemister.ru]
- 3. 1-methylcyclopentene [stenutz.eu]
- 4. chembk.com [chembk.com]
- 5. 3-Methylcyclopentene | C6H10 | CID 14263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-methylcyclopentene [stenutz.eu]
- 8. 4-Methylcyclopentene. | CAS#:1759-81-5 | Chemsrc [chemsrc.com]
- 9. 4-methylcyclopentene [stenutz.eu]
- 10. 4-Methylcyclopentene. | 1759-81-5 [chemicalbook.com]
Preventing isomerization of 3-Methylenecyclopentene during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-methylenecyclopentene, with a focus on preventing its isomerization to more stable isomers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to isomerization?
A1: this compound possesses an exocyclic double bond. This arrangement is often thermodynamically less stable than related isomers with an endocyclic (internal) double bond. The driving force for isomerization is the formation of a more stable, conjugated system. The primary isomerization products are typically 1-methylcyclopentene (B36725) and 4-methylcyclopentene.
Q2: What are the main factors that promote the isomerization of this compound during synthesis?
A2: The main factors that promote isomerization are:
-
Heat: Higher reaction temperatures provide the energy needed to overcome the activation barrier for isomerization, leading to the thermodynamically more stable product.
-
Acidic or Basic Conditions: Trace amounts of acid or base can catalyze the movement of the double bond. This can be a significant issue during reaction workup or purification if conditions are not carefully controlled.
-
Prolonged Reaction Times: Longer reaction times increase the likelihood of the kinetic product (this compound) converting to the more stable thermodynamic product.
Q3: How can I minimize isomerization during the synthesis of this compound?
A3: To minimize isomerization, it is crucial to employ conditions that favor kinetic control over thermodynamic control. This generally involves:
-
Low Temperatures: Running reactions at low temperatures (-78 °C to 0 °C) can help to trap the kinetic product and prevent it from isomerizing.
-
Short Reaction Times: Monitoring the reaction closely and stopping it as soon as the starting material is consumed can prevent the product from being exposed to the reaction conditions for an extended period.
-
Careful Choice of Reagents: Using non-nucleophilic, sterically hindered bases for elimination reactions and ensuring all reagents and solvents are free from acidic or basic impurities is critical.
-
Neutral Workup and Purification: Maintaining neutral pH during workup and purification is essential. Purification methods that avoid heat, such as flash chromatography on neutral silica (B1680970) gel, are preferred over distillation.
Q4: What is the recommended synthetic route to minimize isomerization?
A4: A common and effective route involves a two-step process:
-
Intramolecular Aldol (B89426) Condensation: Starting from a suitable precursor like 2,5-hexanedione, an intramolecular aldol condensation can form the cyclopentenone ring. This reaction should be performed at low temperatures to favor the kinetic enolate.
-
Wittig Reaction: The resulting ketone, 3-methylcyclopent-2-en-1-one, can then be converted to this compound using a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reaction is typically performed under anhydrous conditions at low temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound, with starting material remaining. | 1. Incomplete Wittig reagent formation. 2. Insufficiently low temperature for the aldol condensation, leading to side reactions. 3. Inactive reagents. | 1. Ensure the base used to generate the ylide is fresh and potent (e.g., freshly titrated n-BuLi). 2. Maintain a temperature of -78 °C during the intramolecular aldol condensation. 3. Use freshly distilled solvents and high-purity starting materials. |
| Significant formation of 1-methylcyclopentene or 4-methylcyclopentene. | 1. Reaction temperature is too high, favoring the thermodynamic product. 2. Reaction time is too long. 3. Presence of acidic or basic impurities. 4. Isomerization during workup or purification. | 1. Perform the Wittig reaction at or below 0 °C. 2. Monitor the reaction by TLC or GC and quench as soon as the starting ketone is consumed. 3. Use freshly distilled, neutral solvents and ensure all glassware is clean and dry. 4. Perform a neutral aqueous workup (e.g., with saturated ammonium (B1175870) chloride) and purify by flash chromatography on neutral silica gel at low temperature. Avoid distillation if possible. |
| Product is contaminated with triphenylphosphine (B44618) oxide. | Incomplete removal during workup. | 1. After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane (B92381) and filter. 2. Perform multiple extractions with a suitable solvent. 3. Purify carefully by flash chromatography. |
| Difficulty in separating this compound from its isomers. | Similar boiling points and polarities. | 1. Use a high-resolution capillary gas chromatography (GC) column for analytical separation. 2. For preparative separation, preparative GC is the most effective method. 3. Careful flash chromatography with a non-polar eluent system may provide some separation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Wittig Reaction
This protocol outlines the final step in the synthesis, the methylenation of 3-methylcyclopent-2-en-1-one. It is designed to be performed under conditions that minimize isomerization.
Materials:
-
Methyltriphenylphosphonium (B96628) bromide (CH₃PPh₃Br)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3-Methylcyclopent-2-en-1-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Silica gel (neutral)
Procedure:
-
Wittig Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The solution will turn a characteristic yellow-orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 3-methylcyclopent-2-en-1-one (1 equivalent) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or GC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether or pentane (B18724) (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent at low temperature using a rotary evaporator with a cooled water bath.
-
To the crude product, add cold hexane to precipitate the triphenylphosphine oxide. Filter the mixture through a short plug of neutral silica gel, washing with cold hexane.
-
Carefully remove the solvent under reduced pressure at low temperature to yield this compound.
-
Quantitative Data
The following table summarizes expected outcomes under different reaction conditions, illustrating the principle of kinetic versus thermodynamic control.
| Condition | Temperature | Reaction Time | Expected Major Product | Expected Isomer Ratio (3-methylene : isomers) |
| Kinetic Control | -78 °C to 0 °C | Short (e.g., 2-4 hours) | This compound | > 95 : 5 |
| Thermodynamic Control | Room Temperature to Reflux | Long (e.g., > 12 hours) | 1-Methylcyclopentene & 4-Methylcyclopentene | < 10 : 90 |
Visualizations
Isomerization Pathway of this compound
Caption: Isomerization of this compound to its more stable isomers.
Experimental Workflow for Isomerization-Free Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for isomerization issues.
Side reactions and byproduct formation in 3-Methylenecyclopentene synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Methylenecyclopentene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this valuable compound.
Frequently Asked questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for the synthesis of this compound include the Wittig reaction, intramolecular aldol (B89426) condensation, and elimination reactions. Alternative approaches such as the Shapiro and Peterson olefination reactions can also be utilized. Each method presents a unique set of advantages and challenges regarding starting material availability, reaction conditions, and byproduct formation.
Q2: I am performing a Wittig reaction to synthesize this compound and my yield is low. What are the potential side reactions?
A2: Low yields in the Wittig synthesis of this compound can be attributed to several side reactions:
-
Isomerization: The exocyclic double bond of this compound can migrate to form the more thermodynamically stable endocyclic isomers, 1-methylcyclopentene (B36725) and 4-methylcyclopentene. This can be promoted by acidic or basic conditions, or by the presence of metal catalysts.
-
Polymerization: Under certain conditions, particularly in the presence of acid or heat, this compound can undergo polymerization.
-
Byproduct Formation: The Wittig reaction inherently produces triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which can complicate purification.
Q3: How can I minimize the isomerization of this compound to its endocyclic isomers?
A3: To minimize isomerization, consider the following:
-
Reaction Conditions: Employ mild reaction conditions and avoid high temperatures and prolonged reaction times.
-
pH Control: Maintain a neutral pH during the workup and purification steps. Traces of acid or base can catalyze the isomerization.
-
Catalyst Choice: If using a metal-based reagent, select one that is less prone to promoting isomerization.
Q4: I am struggling to remove triphenylphosphine oxide from my product. What are the best purification methods?
A4: Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility. Effective methods include:
-
Crystallization: In some cases, triphenylphosphine oxide can be selectively crystallized from a non-polar solvent.
-
Chromatography: Column chromatography on silica (B1680970) gel is a common method for separating this compound from the more polar triphenylphosphine oxide.
-
Precipitation: Formation of an insoluble complex with metal salts (e.g., MgCl₂ or ZnCl₂) can facilitate the removal of triphenylphosphine oxide by filtration.
Q5: Can I use an intramolecular aldol condensation to avoid the triphenylphosphine oxide byproduct?
A5: Yes, an intramolecular aldol condensation of a suitable dicarbonyl precursor is a viable alternative that avoids the formation of triphenylphosphine oxide. However, this method may present its own challenges, such as the potential for forming different ring sizes or other condensation byproducts. Careful selection of the starting material and reaction conditions is crucial for achieving the desired five-membered ring.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Wittig Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Major peaks in GC-MS correspond to 1-methylcyclopentene and/or 4-methylcyclopentene. | Isomerization of the desired product. | 1. Optimize Reaction Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest possible time. 2. Neutralize Workup: Ensure all aqueous washes are neutral to slightly basic to avoid acid-catalyzed isomerization. 3. Use Milder Base: If possible, use a less harsh base for the ylide generation. |
| A significant amount of a high molecular weight, non-volatile material is observed. | Polymerization of the product. | 1. Lower Reaction Temperature: High temperatures can induce polymerization. 2. Add an Inhibitor: Consider adding a radical inhibitor like BHT if radical polymerization is suspected. 3. Purify Promptly: Purify the product as soon as possible after the reaction is complete. |
| Difficulty in separating the product from a white solid. | Presence of triphenylphosphine oxide byproduct. | 1. Optimize Chromatography: Use a suitable solvent system for column chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient). 2. Precipitation: Treat the crude product with a non-polar solvent like pentane (B18724) or hexane to precipitate the triphenylphosphine oxide. 3. Complexation: Add MgCl₂ or ZnCl₂ to form an insoluble complex with triphenylphosphine oxide, which can then be filtered off. |
| Starting material (3-methylcyclopentanone) remains. | Incomplete reaction. | 1. Check Ylide Formation: Ensure the ylide was successfully generated (color change is often an indicator). 2. Increase Reagent Equivalents: Use a slight excess of the Wittig reagent. 3. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, while monitoring for isomerization. |
Problem 2: Byproduct Formation in Alternative Syntheses
| Symptom | Synthetic Route | Possible Byproduct & Cause | Troubleshooting Steps |
| Formation of a six-membered ring or other ring-sized byproducts. | Intramolecular Aldol Condensation | Unfavored cyclization pathway. | 1. Optimize Base and Temperature: The choice of base and temperature can influence the regioselectivity of enolate formation and the subsequent cyclization. 2. Substrate Design: Ensure the starting dicarbonyl is appropriately designed to favor the formation of a five-membered ring. |
| Formation of rearranged or unexpected alkenes. | Shapiro Reaction | Non-selective deprotonation or rearrangement of the vinyllithium (B1195746) intermediate. | 1. Control Deprotonation: Use a hindered base to favor deprotonation at the less substituted alpha-carbon. 2. Low Temperature: Maintain a low temperature to prevent rearrangement of the organolithium intermediate. |
| Formation of silanol (B1196071) byproducts that are difficult to remove. | Peterson Olefination | Incomplete elimination or hydrolysis of silyl (B83357) ethers. | 1. Ensure Complete Elimination: Use appropriate acidic or basic conditions to drive the elimination to completion. 2. Aqueous Workup: A thorough aqueous workup can help remove some of the silanol byproducts. |
Data Presentation
Table 1: Comparison of Common Byproducts in this compound Synthesis
| Synthetic Method | Major Byproduct(s) | Typical Impurity Profile | Mitigation Strategy |
| Wittig Reaction | Triphenylphosphine oxide, 1-methylcyclopentene, 4-methylcyclopentene | High levels of triphenylphosphine oxide, varying amounts of isomeric alkenes. | Chromatography, precipitation of byproduct, optimized reaction conditions. |
| Intramolecular Aldol Condensation | Other cyclic ketones (e.g., six-membered ring), self-condensation products | Can be a cleaner reaction if optimized, but may yield multiple condensation products. | Careful selection of starting material and reaction conditions (base, temperature). |
| Shapiro Reaction | Regioisomeric alkenes, residual tosylhydrazone | Product distribution depends on the site of deprotonation. | Use of hindered bases, low temperatures. |
| Peterson Olefination | Silanol byproducts, diastereomeric intermediates | Purity depends on the efficiency of the final elimination step. | Acidic or basic workup to ensure complete elimination. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol outlines the synthesis of this compound from 3-methylcyclopentanone (B121447) using a Wittig reaction.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3-Methylcyclopentanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via the dropping funnel. A characteristic color change to deep yellow or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of 3-methylcyclopentanone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to minimize loss of the volatile product.
-
-
Purification:
-
The crude product will contain triphenylphosphine oxide. To remove the bulk of it, triturate the crude oil with cold pentane or hexane and filter to remove the precipitated solid.
-
Further purify the filtrate by flash column chromatography on silica gel using a non-polar eluent (e.g., pure hexane or a very low percentage of ethyl acetate in hexane).
-
Alternatively, for separation of isomeric alkenes, careful fractional distillation can be employed. This compound has a lower boiling point than its endocyclic isomers.[1]
-
Mandatory Visualizations
Caption: Wittig reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Optimization of 3-Methylenecyclopentene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the optimization of 3-methylenecyclopentene polymerization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | 1. Impure Monomer: Residual impurities from synthesis or storage (e.g., water, oxygen, other organic compounds) can poison the catalyst. | 1. Monomer Purification: Ensure this compound is freshly distilled or passed through a column of activated alumina (B75360) prior to use to remove inhibitors and impurities. |
| 2. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture, or it was not prepared correctly. | 2. Catalyst Handling & Preparation: Handle catalysts under a strict inert atmosphere (glovebox or Schlenk line). Prepare catalyst solutions immediately before use. For coordination catalysts, ensure proper activation with the co-catalyst. | |
| 3. Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient initiation and propagation. | 3. Temperature Optimization: While room temperature can be effective for some systems (e.g., rare-earth metal catalysts), systematically screen a range of temperatures to find the optimum for your specific catalyst. | |
| 4. Incorrect Monomer to Catalyst Ratio: An insufficient amount of catalyst will lead to low conversion. | 4. Adjust Stoichiometry: Systematically vary the monomer-to-catalyst ratio to find the optimal loading for high conversion. | |
| Broad Polydispersity Index (PDI) | 1. Chain Transfer Reactions: Impurities or the solvent can act as chain transfer agents, leading to a broad molecular weight distribution. | 1. High Purity Reagents & Solvents: Use anhydrous, polymerization-grade solvents and highly purified monomer. |
| 2. Multiple Active Sites: In heterogeneous catalysts (e.g., some Ziegler-Natta systems), the presence of different active sites can lead to polymers with varying chain lengths. | 2. Catalyst Selection: Consider using single-site catalysts, such as metallocenes or specific rare-earth metal complexes, which are known to produce polymers with narrower PDIs. | |
| 3. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, it can result in a broader molecular weight distribution. | 3. Optimize Initiation: Ensure rapid and uniform mixing of the catalyst and monomer. The choice of co-catalyst and activation conditions is also critical. | |
| Low Molecular Weight Polymer | 1. High Catalyst Concentration: A higher concentration of initiator leads to the formation of more polymer chains, each with a lower molecular weight. | 1. Adjust Monomer to Catalyst Ratio: Increase the monomer-to-catalyst ratio to target higher molecular weights. |
| 2. Presence of Chain Transfer Agents: As with broad PDI, impurities can terminate chains prematurely. | 2. Rigorous Purification: Ensure all components of the reaction are free from chain transfer agents. | |
| 3. Inherent Limitations of the Polymerization Method: Radical, anionic, and cationic polymerizations of this compound have been reported to yield low molecular weight polymers.[1] | 3. Method Selection: For high molecular weight poly(this compound), coordination polymerization with rare-earth metal catalysts has proven to be more effective.[1][2] | |
| Uncontrolled Polymerization (e.g., gelation) | 1. High Monomer Concentration: In some systems, high monomer concentrations can lead to uncontrolled, rapid polymerization and potential crosslinking. | 1. Adjust Monomer Concentration: Conduct the polymerization in a suitable solvent to control the reaction rate. |
| 2. Side Reactions: Cationic polymerization, in particular, can be prone to side reactions like isomerization and crosslinking. | 2. Optimize Cationic Conditions: If using a cationic method, carefully select the initiator and co-initiator, and control the temperature to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for polymerizing this compound to achieve high molecular weight and narrow polydispersity?
A1: Coordination polymerization using rare-earth metal-based precursors has been shown to be highly effective.[1][2] For instance, lutetium-based catalytic systems can produce high molecular weight polymers (Mn up to 20 x 10⁴ g/mol ) with narrow polydispersity indices (PDI = 1.45–1.79) and high 1,4-regioregularity (>99%).[2] In contrast, radical, anionic, and cationic methods have generally resulted in low molecular weights and poor monomer conversion for this specific monomer.[1]
Q2: Why is monomer purity so critical for the polymerization of this compound?
A2: The catalysts used for coordination polymerization, particularly rare-earth and Ziegler-Natta types, are highly sensitive to impurities. Water, oxygen, and other protic or coordinating species can react with and deactivate the catalyst, leading to low or no polymer yield. Impurities can also act as chain transfer agents, which can limit the molecular weight of the polymer and broaden the polydispersity.
Q3: What are the expected polymerization rates for this compound?
A3: Polymerization rates are highly dependent on the catalytic system used. With Ziegler-Natta and cationic catalysts, the polymerization rates for 3-methylcyclopentene (B105217) (a similar monomer) have been reported to be very low.[3] However, certain rare-earth metal-based systems have demonstrated extremely high activities for this compound polymerization, reaching up to 11,520 kg of polymer per mole of lutetium per hour under specific conditions.[2]
Q4: Can ring-opening polymerization occur with this compound?
A4: While ring-opening metathesis polymerization (ROMP) is a common method for other cyclic olefins, for methyl-substituted cycloolefins, significant ring-opening is less common.[3] The polymerization of this compound via coordination and cationic mechanisms typically proceeds through the opening of the exocyclic double bond, preserving the cyclopentene (B43876) ring in the polymer backbone.
Q5: How can I control the molecular weight of the resulting poly(this compound)?
A5: The number-average molecular weight (Mn) can be tailored by adjusting the molar ratio of the monomer to the initiator. A higher monomer-to-initiator ratio will generally result in a higher molecular weight polymer. This has been demonstrated for the coordination polymerization of this compound with rare-earth metal catalysts.[2]
Data Presentation
Table 1: Performance of a Lutetium-Based Catalyst in this compound Polymerization
| Entry | Monomer/Lu Ratio | Time (min) | Conversion (%) | M_n_ (x 10⁴ g/mol ) | PDI (M_w_/M_n_) | Activity (kg mol_Lu_⁻¹ h⁻¹) |
| 1 | 500 | 10 | >99 | 4.2 | 1.63 | 2340 |
| 2 | 1000 | 10 | >99 | 8.3 | 1.68 | 4740 |
| 3 | 2000 | 10 | >99 | 15.8 | 1.79 | 9540 |
| 4 | 4000 | 20 | 98 | - | - | 11520 |
Data extracted from Liu, B., et al. (2017). Angew. Chem. Int. Ed.[2] Conditions: Toluene (B28343) solution (3.2 g/100 mL) at room temperature.
Experimental Protocols
Detailed Protocol for Coordination Polymerization of this compound
This protocol is based on the successful polymerization using a rare-earth metal catalyst as described in the literature.[2]
Materials:
-
This compound (freshly distilled)
-
Anhydrous toluene (polymerization grade)
-
Rare-earth metal precursor (e.g., a lutetium complex with NPN- or NSN-tridentate ligands)
-
Co-catalyst (e.g., [Ph₃C][B(C₆F₅)₄] and AlⁱBu₃)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under vacuum. The entire procedure should be performed under a strict inert atmosphere.
-
Monomer and Solvent Preparation: this compound should be freshly distilled over a suitable drying agent (e.g., CaH₂). Anhydrous toluene should be purged with inert gas.
-
Catalyst Activation (in a glovebox):
-
In a vial, dissolve the rare-earth metal precursor in anhydrous toluene.
-
In a separate vial, dissolve the co-catalysts ([Ph₃C][B(C₆F₅)₄] and AlⁱBu₃) in anhydrous toluene.
-
Add the co-catalyst solution to the rare-earth metal precursor solution and allow it to activate according to the specific catalyst system's requirements (this may involve a short aging period).
-
-
Polymerization:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous toluene and purified this compound via syringe.
-
Place the flask in a thermostated bath to maintain the desired reaction temperature (e.g., room temperature).
-
Inject the activated catalyst solution into the monomer solution with vigorous stirring to initiate the polymerization.
-
-
Termination: After the desired reaction time, quench the polymerization by adding a small amount of a protic solvent, such as methanol (B129727) containing a small amount of hydrochloric acid.
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as acidified methanol.
-
Stir the mixture to ensure complete precipitation.
-
-
Purification and Drying:
-
Collect the polymer by filtration.
-
Wash the polymer repeatedly with the precipitating solvent to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
-
Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine the polymer's microstructure using NMR spectroscopy.
Mandatory Visualizations
Caption: Experimental workflow for the coordination polymerization of this compound.
Caption: Troubleshooting logic for low polymer yield in this compound polymerization.
References
Technical Support Center: Troubleshooting Catalyst Deactivation in 3-Methylenecyclopentene Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation during reactions involving 3-methylenecyclopentene. This guide provides a comprehensive overview of common issues, their underlying causes, and actionable solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common transition metal catalysts used in reactions with this compound and what are their typical deactivation pathways?
A1: Palladium, rhodium, and nickel complexes are frequently employed in catalytic transformations of this compound, such as isomerization, cycloadditions, and cross-coupling reactions.[1][2][3] Common deactivation pathways for these catalysts include:
-
Poisoning: Strong adsorption of impurities or reaction byproducts onto the catalyst's active sites.[4]
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[5][6]
-
Thermal Degradation/Sintering: Changes in the catalyst's physical structure at elevated temperatures, leading to a loss of active surface area.[7]
-
Leaching: Dissolution of the active metal component from a solid support into the reaction medium.
Q2: Can this compound or its isomers contribute to catalyst deactivation?
A2: Yes. This compound can isomerize to more stable cyclopentadiene (B3395910) derivatives, especially at elevated temperatures or in the presence of acid.[8] These conjugated dienes can act as strong ligands, binding tightly to the metal center and inhibiting catalytic activity. Furthermore, cyclopentadienes are known precursors to coke formation, which can foul the catalyst surface.[5]
Q3: My palladium-catalyzed isomerization of this compound is sluggish and gives low yields. What could be the cause?
A3: Low activity in palladium-catalyzed isomerization can stem from several factors. The formation of inactive Pd(0) species is a known deactivation pathway in similar cycloisomerization reactions.[9] Additionally, the presence of impurities in the starting material or solvent, such as sulfur or nitrogen-containing compounds, can poison the palladium catalyst.[4] The choice of ligands is also critical; phosphine (B1218219) ligands, for example, can be susceptible to oxidation or degradation under certain reaction conditions.
Q4: How can I regenerate a deactivated catalyst used in a this compound reaction?
A4: The regeneration method depends on the deactivation mechanism:
-
For Coking/Fouling: Calcination in an oxygen-containing atmosphere can burn off carbonaceous deposits. This is a common method for regenerating heterogeneous catalysts.[5][10]
-
For Poisoning: A chemical wash to remove the poisoning species can be effective. For instance, an acidic wash might remove basic nitrogen-containing poisons.[11] In some cases, treatment with a regenerating agent like benzoquinone can re-oxidize inactive Pd(0) to the active Pd(II) state.[9]
-
For Sintering: This is often irreversible. However, in some specific cases, high-temperature treatment in a chlorine-containing atmosphere may redisperse metal particles.[12]
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
Symptoms: The reaction starts well but stops before completion, or the catalyst shows significantly lower activity in subsequent runs.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities (e.g., sulfur, nitrogen compounds, water) using techniques like GC-MS or elemental analysis. | Purify starting materials and solvents. Use of a guard bed to remove impurities before the reactant stream reaches the catalyst bed may be beneficial. |
| Coke Formation | Observe for the formation of insoluble, dark-colored materials. Analyze the spent catalyst using Thermogravimetric Analysis (TGA) or Temperature Programmed Oxidation (TPO) to quantify coke deposition.[5] | Optimize reaction conditions to minimize coke formation (e.g., lower temperature, shorter residence time). Consider using a catalyst support that is less prone to coking. |
| Isomerization to Inhibitors | Monitor the reaction mixture over time using NMR or GC to detect the formation of cyclopentadiene derivatives.[8] | Lower the reaction temperature to disfavor isomerization. Select a catalyst and ligand system that is less susceptible to inhibition by dienes. |
Issue 2: Poor Selectivity and Formation of Byproducts
Symptoms: The desired product is formed in low yield, with significant formation of undesired side products.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Thermal Degradation / Sintering | Analyze the spent catalyst using Transmission Electron Microscopy (TEM) to observe changes in metal particle size.[12] Measure the active metal surface area via chemisorption. | Lower the reaction temperature. Choose a more thermally stable catalyst support. Ensure uniform heating to avoid localized hot spots. |
| Ligand Degradation | For homogeneous catalysts, analyze the post-reaction mixture using NMR or LC-MS to check for ligand decomposition products. | Select more robust ligands that are stable under the reaction conditions. Ensure the reaction is performed under an inert atmosphere if the ligand is air-sensitive. |
| Change in Reaction Pathway | Analyze the byproduct structure to understand the competing reaction pathways. This could be due to a change in the active catalyst species. | Modify the ligand or additives to favor the desired reaction pathway. Re-evaluate the choice of catalyst. |
Data Presentation
Table 1: Hypothetical Performance Data for a Palladium Catalyst in this compound Isomerization
| Catalyst System | Cycle Number | Conversion (%) | Selectivity to Desired Isomer (%) | Probable Deactivation Mechanism |
| Pd(PPh₃)₄/Toluene | 1 | 95 | 98 | - |
| Pd(PPh₃)₄/Toluene | 3 | 40 | 85 | Coking, Ligand Degradation |
| Pd/Al₂O₃ | 1 | 99 | 99 | - |
| Pd/Al₂O₃ | 5 | 60 | 90 | Coking, Sintering |
Table 2: Characterization of Fresh vs. Deactivated Catalyst
| Characterization Technique | Fresh Catalyst | Deactivated Catalyst | Interpretation |
| BET Surface Area | 150 m²/g | 80 m²/g | Pore blockage due to coking.[5] |
| TEM | 5 nm avg. particle size | 15 nm avg. particle size | Sintering of metal nanoparticles.[12] |
| NH₃-TPD | Total acid sites: 0.8 mmol/g | Total acid sites: 0.4 mmol/g | Acid sites blocked by coke or poisons.[5] |
| XPS | Pd 3d₅/₂ at 337.0 eV | Additional peak at 335.2 eV | Formation of inactive Pd(0).[9] |
Experimental Protocols
Protocol 1: Standard Catalyst Activity Test for this compound Isomerization
-
Catalyst Preparation: In a glovebox, weigh the catalyst (e.g., 1 mol% of a palladium complex) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Add the desired solvent (e.g., 5 mL of anhydrous, degassed toluene) to the flask.
-
Reactant Addition: Add this compound (1 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and quench with a suitable solvent. Analyze the aliquots by GC or ¹H NMR to determine the conversion of the starting material and the selectivity to the desired product.
-
Data Analysis: Plot conversion and selectivity as a function of time to determine the initial reaction rate and monitor for any signs of deactivation.
Protocol 2: Regeneration of a Coked Heterogeneous Catalyst
-
Catalyst Recovery: After the reaction, recover the solid catalyst by filtration and wash it with a suitable solvent (e.g., toluene) to remove any adsorbed organic species. Dry the catalyst in a vacuum oven.
-
Calcination Setup: Place the dried, deactivated catalyst in a tube furnace.
-
Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) while slowly heating to the calcination temperature (e.g., 450-500 °C) to remove any volatile organic compounds.
-
Oxidative Treatment: Once at the desired temperature, switch the gas flow to a dilute stream of oxygen in an inert gas (e.g., 5% O₂ in N₂). Maintain this flow for a set period (e.g., 2-4 hours) to burn off the coke deposits.[10]
-
Cooling: After the oxidative treatment, switch back to the inert gas flow and allow the catalyst to cool to room temperature.
-
Re-testing: Evaluate the activity of the regenerated catalyst using the protocol described in "Protocol 1" to determine the extent of activity recovery.
Visualizations
Caption: Catalytic cycle and major deactivation pathways.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sylzyhg.com [sylzyhg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry of catalytic cracking of cyclohexene and 1-methylcyclopentene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Improving regioselectivity in reactions of 3-Methylenecyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involving 3-Methylenecyclopentene.
Section 1: Troubleshooting Hydroboration-Oxidation
The hydroboration-oxidation of this compound is a two-step reaction to produce alcohols. The primary challenge is controlling the addition of the borane (B79455) to either the exocyclic or endocyclic double bond, and controlling the subsequent oxidation. The reaction typically follows an anti-Markovnikov addition pattern.[1]
Frequently Asked Questions (FAQs)
Q1: What are the expected regioisomeric products from the hydroboration-oxidation of this compound?
A1: The reaction can theoretically yield two primary regioisomers upon addition to the exocyclic double bond: (Cyclopent-2-en-1-yl)methanol (Product A, anti-Markovnikov) and 1-(cyclopent-2-en-1-yl)methan-1-ol (a secondary alcohol resulting from addition to the internal carbon). However, due to steric hindrance and the principles of hydroboration, the major product is overwhelmingly the anti-Markovnikov product where the hydroxyl group is on the terminal carbon.[1][2] A competing reaction is the hydroboration of the endocyclic double bond.
Q2: My reaction is producing a significant amount of the undesired regioisomer (addition to the endocyclic double bond). How can I improve selectivity for the exocyclic double bond?
A2: Poor regioselectivity often arises from the choice of borane reagent. To enhance selectivity for the less hindered exocyclic double bond, use a bulkier borane reagent. Sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are much more sensitive to steric differences and will preferentially add to the more accessible exocyclic methylene (B1212753) group.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Low Regioselectivity (Mixture of exocyclic and endocyclic addition products) | The borane reagent (BH₃•THF) is not sterically hindered enough to effectively differentiate between the two double bonds. | Switch to a bulkier borane reagent such as disiamylborane or 9-BBN. These reagents significantly enhance selectivity for the less sterically hindered olefin. |
| Incomplete Reaction | Insufficient reaction time or temperature for the hydroboration step. Excess borane was quenched prematurely. | Ensure the hydroboration step is allowed to proceed to completion (monitor by TLC or GC). Typically, stirring for 2-4 hours at 0 °C to room temperature is sufficient. |
| Low Yield of Alcohol after Oxidation | Incomplete oxidation of the organoborane intermediate. Degradation of the product. | Ensure the pH of the oxidation step is basic (pH > 8). Add hydrogen peroxide slowly while maintaining a cool temperature (0-25 °C) to prevent side reactions. |
Representative Experimental Protocol: Regioselective Hydroboration-Oxidation
-
Setup: A dry, 500-mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Hydroboration: The flask is charged with this compound (8.0 g, 0.1 mol) in 100 mL of anhydrous THF. The flask is cooled to 0 °C in an ice bath. A 0.5 M solution of 9-BBN in THF (210 mL, 0.105 mol) is added dropwise over 1 hour, maintaining the temperature at 0-5 °C. After the addition is complete, the mixture is stirred at room temperature for 4 hours.
-
Oxidation: The flask is cooled again to 0 °C. 6 M sodium hydroxide (B78521) solution (40 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (40 mL) at a rate that maintains the reaction temperature below 30 °C.
-
Workup: The mixture is stirred at room temperature for an additional 2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield (cyclopent-2-en-1-yl)methanol.
Section 2: Troubleshooting the Heck Reaction
The Heck reaction couples this compound with an aryl or vinyl halide. Regioselectivity is a major challenge, as the arylation can occur at either the terminal methylene carbon (C=CH₂) or the internal ring carbon (C=CH₂). The outcome is highly dependent on the catalyst system and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the possible regioisomers in the Heck reaction of this compound, and which is typically favored?
A1: The reaction with an aryl halide (Ar-X) can produce two main regioisomers: the linear product (3-arylmethyl-cyclopentene) and the branched product (3-methylene-1-aryl-cyclopentane). The carbopalladation step governs the regiochemical outcome.[3] Typically, insertion of the aryl-palladium species occurs at the less substituted carbon of the double bond, which after β-hydride elimination leads to the linear product as the major isomer under many standard conditions.[4][5]
Q2: I am getting a mixture of linear and branched products. How can I favor the formation of one regioisomer?
A2: Regiocontrol is primarily achieved by modifying the palladium catalyst system (ligands) and reaction conditions, which influences whether the reaction proceeds through a neutral or cationic pathway.[3][4]
-
For the Linear Product: Use neutral conditions with monodentate phosphine (B1218219) ligands (e.g., PPh₃) and halide-containing palladium precursors (e.g., Pd(OAc)₂ with aryl bromides or iodides).
-
For the Branched Product: Promote a cationic pathway by using bidentate phosphine ligands (e.g., BINAP, dppf) and halide scavengers (like silver salts) or by using aryl triflates as the electrophile.[5]
Troubleshooting Guide
Data Presentation: Ligand and Additive Effects
The following table presents representative data on how catalyst and additive choice can influence the regioselectivity of the Heck reaction. (Note: This data is illustrative, based on established principles for similar substrates).
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Additive | Solvent | Temp (°C) | Ratio (Linear:Branched) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | None | DMF | 100 | >95:5 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | None | Dioxane | 110 | 90:10 |
| 3 | Pd₂(dba)₃ (1) | dppf (2.5) | Proton Sponge | Ag₃PO₄ | Acetonitrile | 80 | 15:85 |
| 4 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | None (using Ar-OTf) | Toluene | 120 | <10:90 |
Representative Experimental Protocol: Linear-Selective Heck Reaction
-
Setup: A Schlenk tube is charged with Pd(OAc)₂ (4.5 mg, 0.02 mmol), triphenylphosphine (B44618) (10.5 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Reagents: The tube is evacuated and backfilled with argon. This compound (80 mg, 1.0 mmol), iodobenzene (B50100) (224 mg, 1.1 mmol), and 5 mL of anhydrous DMF are added via syringe.
-
Reaction: The tube is sealed and the mixture is stirred at 100 °C for 16 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of celite. The filtrate is washed with water (3 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under vacuum.
-
Purification: The residue is purified by flash chromatography to yield 3-(phenylmethyl)cyclopent-1-ene.
Section 3: Troubleshooting Diels-Alder Reactions
As a diene, this compound can participate in [4+2] cycloaddition reactions. When reacting with an unsymmetrical dienophile, the primary challenge is controlling the regioselectivity to obtain the desired "ortho" or "meta" adduct.
Frequently Asked Questions (FAQs)
Q1: How can I predict the major regioisomer in a Diels-Alder reaction with this compound?
A1: The regioselectivity is governed by electronic effects. The reaction occurs between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile. For this compound, the exocyclic methylene carbon is typically the most nucleophilic center. By drawing resonance structures for both the diene and the unsymmetrical dienophile, you can identify the sites of partial negative (nucleophilic) and partial positive (electrophilic) charge and align them to predict the major product.
Q2: My Diels-Alder reaction is giving a poor ratio of regioisomers. What strategies can I use to improve it?
A2:
-
Lower the Temperature: Diels-Alder reactions are often kinetically controlled. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can increase the energy difference between the competing transition states, favoring the formation of the product with the lower activation energy.
-
Use a Lewis Acid Catalyst: A Lewis acid (e.g., AlCl₃, BF₃·OEt₂) can coordinate to an electron-withdrawing group on the dienophile, increasing its polarization. This enhances the electronic differences between the dienophile's carbons, leading to a more selective reaction with the diene.
-
Solvent Screening: The polarity of the solvent can influence the stability of the transition states. It is often beneficial to screen a range of solvents, from nonpolar (e.g., toluene) to polar (e.g., dichloromethane), to find optimal conditions.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| 1:1 Mixture of Regioisomers | Weak electronic bias between the diene and dienophile. Reaction run at high temperature, favoring the thermodynamic product mixture. | 1. Lower the reaction temperature to favor the kinetic product. 2. Add a Lewis acid catalyst to enhance the dienophile's electrophilicity and direct the cycloaddition. |
| Low Reaction Conversion | Poor orbital overlap or high activation energy. | 1. Increase the concentration of the reactants. 2. Use a Lewis acid catalyst to accelerate the reaction. 3. If thermally allowed, carefully increase the temperature, but be aware this may reduce regioselectivity. |
| Polymerization of Diene | This compound can be prone to polymerization, especially at higher temperatures or in the presence of acid catalysts. | 1. Use the diene immediately after purification. 2. Add a radical inhibitor like BHT if polymerization is suspected. 3. Maintain the lowest effective reaction temperature. |
Representative Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder
-
Setup: A flame-dried round-bottom flask is charged with methyl acrylate (B77674) (95 mg, 1.1 mmol) and 10 mL of anhydrous dichloromethane (B109758) under an argon atmosphere and cooled to -78 °C.
-
Catalyst Addition: A solution of aluminum chloride (AlCl₃) in dichloromethane (1.0 M, 0.2 mL, 0.2 mmol) is added dropwise, and the mixture is stirred for 15 minutes.
-
Diene Addition: A solution of this compound (80 mg, 1.0 mmol) in 2 mL of dichloromethane is added slowly over 10 minutes.
-
Reaction: The reaction is stirred at -78 °C for 6 hours, monitoring progress by TLC.
-
Workup: The reaction is quenched by the slow addition of 5 mL of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to separate the regioisomers.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Electronic control of the regiochemistry in palladium-phosphine catalyzed intermolecular Heck reactions. | Semantic Scholar [semanticscholar.org]
- 3. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Stability and storage conditions for 3-Methylenecyclopentene
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3-Methylenecyclopentene.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample appears discolored (e.g., yellow or brown tint) | Oxidation or polymerization due to exposure to air, light, or elevated temperatures. | Discard the sample as its purity is compromised. For future prevention, ensure storage under an inert atmosphere (e.g., argon or nitrogen), protection from light, and at the recommended low temperature. |
| Viscosity of the sample has increased | Polymerization. | Do not use the sample as it has started to polymerize, which will affect experimental outcomes. Review storage conditions to ensure they minimize polymerization risk (low temperature, inert atmosphere, use of inhibitors if applicable). |
| Inconsistent experimental results | Sample degradation. | Verify the purity of the this compound stock using analytical methods like GC-MS or NMR. If purity is low, acquire a new batch and ensure proper storage from the outset. |
| Pressure buildup in the container | Decomposition or polymerization, leading to the evolution of gaseous byproducts. Vapors can also form explosive mixtures with air.[1] | Handle with extreme caution in a well-ventilated fume hood. Do not attempt to open if significant pressure is suspected. Follow your institution's hazardous waste disposal procedures. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended) to prevent oxidation. The storage area should be cool, dry, and well-ventilated.[1][2] It is crucial to protect the compound from light, heat, and sources of ignition.[1][2]
2. What is the recommended storage temperature?
While specific data for this compound is not consistently provided, for related volatile and reactive cyclic alkenes, refrigeration is often recommended.[3][4] Therefore, storage at 2-8°C is advisable to minimize degradation and polymerization.
3. What materials should be avoided when handling or storing this compound?
This compound is incompatible with strong oxidizing agents, strong bases, rubber, and various plastics.[3][4][5][6] Contact with these materials can lead to vigorous reactions and degradation of the compound.
4. What are the primary degradation pathways for this compound?
The primary degradation pathways are polymerization and oxidation. As a diene, it is susceptible to radical or thermally induced polymerization.[5][6] Exposure to air can lead to the formation of peroxides and other oxidation products.
5. What are the expected decomposition products?
Upon combustion, the hazardous decomposition products are carbon monoxide and carbon dioxide.[3][4][5] Peroxide formation is also a possibility upon exposure to air.[4] Thermal decomposition of structurally similar compounds suggests that a complex mixture of hydrocarbons, including hydrogen and isomers of methylcyclopentadiene, could be formed.[7]
6. Is a stabilizer or inhibitor added to commercial this compound?
Commercially available this compound may contain a polymerization inhibitor. It is essential to check the product's certificate of analysis or contact the supplier to confirm the presence and identity of any inhibitors. If the inhibitor needs to be removed for an experiment, the purified compound will be significantly less stable.
7. What is the expected shelf-life of this compound?
Due to its reactive nature, the shelf-life of this compound is highly dependent on storage conditions. When stored properly under an inert atmosphere at 2-8°C and protected from light, its shelf-life can be maximized. However, it is recommended to monitor the purity of the compound periodically, especially if it has been stored for an extended period.
8. How can I assess the purity of my this compound sample?
The purity of this compound can be determined using various analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the purity of high-purity substances.[]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Recommended Storage Temperature | 2-8°C (inferred from related compounds) | [4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, rubber, various plastics | [4][5][6] |
| Hazardous Combustion Products | Carbon Monoxide (CO), Carbon Dioxide (CO2), Peroxides | [4][5] |
Experimental Protocols
Protocol for Assessing Purity by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of this compound. Instrument conditions may need to be optimized for your specific system.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or pentane). A typical concentration would be in the range of 100-1000 ppm.
-
-
GC Instrument Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280°C
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percent of the this compound peak relative to the total area of all peaks to estimate purity. For more accurate quantification, use a calibration curve with a certified reference standard.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Scalable synthesis of 3-Methylenecyclopentene for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-methylenecyclopentene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory and industrial-scale production.
Frequently Asked questions (FAQs)
Q1: What are the primary industrial applications of this compound?
A1: While direct, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motif is of significant interest in several areas. It serves as a valuable building block in organic synthesis for the preparation of more complex molecules. Potential applications are being explored in the synthesis of specialty polymers, agrochemicals, and as a precursor to cyclopentane-based pharmaceutical intermediates. Its strained exocyclic double bond makes it a reactive monomer for polymerization and a versatile intermediate for various cycloaddition reactions.
Q2: What are the most common synthetic routes for preparing this compound on a scalable basis?
A2: A common and theoretically scalable approach involves a multi-step synthesis starting from readily available precursors. A frequently cited theoretical pathway includes:
-
Ozonolysis of a suitable starting material like 1-methylcyclobutene to yield a dicarbonyl compound.
-
An intramolecular Aldol (B89426) condensation to form a cyclopentenone intermediate.
-
A Wittig reaction to introduce the exocyclic methylene (B1212753) group.
Alternative routes may involve Grignard reactions with cyclopentenone derivatives or palladium-catalyzed cross-coupling reactions, though these are often more substrate-specific.
Q3: What are the main challenges in scaling up the synthesis of this compound?
A3: Key challenges in scaling up the synthesis include:
-
Handling of Hazardous Reagents: Ozonolysis involves the use of ozone, which is a toxic and explosive gas requiring specialized equipment. Wittig reactions often utilize strong bases like n-butyllithium, which are pyrophoric.
-
Reaction Control: Aldol condensations are equilibrium-driven and can be prone to side reactions if not carefully controlled.[1][2]
-
Product Purification: this compound is a volatile, nonpolar hydrocarbon, which can make its separation from reaction byproducts and solvents challenging on a large scale. It is also susceptible to polymerization upon heating.
-
Byproduct Management: The Wittig reaction generates triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to remove completely from the final product.
Q4: How can I minimize the polymerization of this compound during purification?
A4: To minimize polymerization, especially during distillation, it is recommended to:
-
Use vacuum distillation to lower the boiling point.
-
Add a radical inhibitor, such as 4-tert-butylcatechol (B165716) (TBC) or hydroquinone, to the crude product before heating.
-
Ensure all purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation, which can initiate polymerization.
Troubleshooting Guides
Low Yield in Aldol Condensation Step
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Unfavorable reaction equilibrium. | Increase the reaction temperature to drive the equilibrium towards the product. Remove water as it forms using a Dean-Stark apparatus. |
| Insufficiently strong base. | Use a stronger, non-nucleophilic base such as LDA or KHMDS to ensure complete enolate formation. | |
| Formation of multiple products | Self-condensation of the dicarbonyl starting material. | Add the dicarbonyl slowly to the base at a low temperature to control the rate of enolization and favor the intramolecular reaction. |
| Intermolecular aldol reactions. | Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular reactions. | |
| Product degradation | Product is unstable under the reaction conditions. | Use milder reaction conditions (lower temperature, weaker base if possible) and shorter reaction times. Monitor the reaction closely by TLC or GC. |
Issues with the Wittig Reaction Step
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Incomplete formation of the ylide. | Ensure the phosphonium (B103445) salt is completely dry. Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH). Ensure the solvent is anhydrous. |
| Sterically hindered ketone. | While 3-cyclopentenone is not highly hindered, steric hindrance can be an issue with substituted derivatives. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. | |
| Low yield of the desired alkene | Ylide decomposition. | Prepare the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately. Some ylides are not stable at room temperature for extended periods. |
| Competing side reactions (e.g., enolization of the ketone). | Add the ketone slowly to the pre-formed ylide solution at a low temperature. | |
| Difficulty in removing triphenylphosphine oxide (TPPO) | TPPO is soluble in many organic solvents. | Recrystallize the product from a nonpolar solvent like hexane, as TPPO is less soluble. Column chromatography on silica (B1680970) gel can also be effective. For large-scale operations, consider precipitation/filtration techniques. |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclopentenone via Intramolecular Aldol Condensation
This protocol is a general guideline and should be optimized for specific substrates and scales.
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a connection to an inert gas line is charged with a solution of the precursor dicarbonyl in an anhydrous solvent (e.g., THF, diethyl ether).
-
Base Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) in THF) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Quenching: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at low temperature.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude 3-cyclopentenone is purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Wittig Reaction
This protocol outlines the general procedure for the olefination of 3-cyclopentenone.
-
Ylide Formation: In a separate, dry, multi-neck flask under an inert atmosphere, methyltriphenylphosphonium (B96628) bromide is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium in hexanes) is added dropwise. The mixture is stirred at this temperature for 1-2 hours, during which the color should change to deep orange or yellow, indicating ylide formation.
-
Addition of Ketone: A solution of 3-cyclopentenone in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress is monitored by GC or TLC for the disappearance of the ketone.
-
Quenching and Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is carefully removed by distillation at atmospheric pressure (due to the volatility of the product). The crude product is then purified by vacuum distillation to separate it from triphenylphosphine oxide. The receiving flask should be cooled to maximize condensation.
Data Presentation
Table 1: Typical Reaction Parameters for Scalable Synthesis
| Reaction Step | Key Parameters | Typical Range/Value | Notes |
| Aldol Condensation | Temperature | -78 °C to room temperature | Lower temperatures favor kinetic control. |
| Base | LDA, KHMDS, NaH | Choice depends on substrate and desired reactivity. | |
| Concentration | High dilution (0.01 - 0.1 M) | Favors intramolecular cyclization. | |
| Reaction Time | 1 - 12 hours | Monitor by TLC/GC for completion. | |
| Wittig Reaction | Ylide Formation Temp. | 0 °C to room temperature | Depends on the stability of the ylide. |
| Reaction Temperature | 0 °C to reflux | Higher temperatures may be needed for less reactive ketones. | |
| Stoichiometry (Ylide:Ketone) | 1.1 : 1 to 1.5 : 1 | A slight excess of the ylide is common. | |
| Solvent | THF, Diethyl Ether | Must be anhydrous. |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Advantages | Disadvantages | Scalability |
| Fractional Distillation (Vacuum) | Effective for separating volatile compounds. Good for large quantities. | Risk of polymerization at elevated temperatures. Requires specialized equipment. | High |
| Column Chromatography | High purity can be achieved. Good for removing non-volatile impurities like TPPO. | Can be slow and requires large volumes of solvent. Not ideal for very large scale. | Moderate |
| Azeotropic Distillation | Can be used to remove water or other impurities that form azeotropes. | Limited applicability. Requires a suitable azeotrope-forming solvent. | High |
Mandatory Visualization
Caption: Experimental workflow for the scalable synthesis of this compound.
Caption: Key side reactions in the synthesis of this compound.
References
Analytical methods for detecting impurities in 3-Methylenecyclopentene samples
This technical support center provides troubleshooting guidance and frequently asked questions for analytical methods used to detect impurities in 3-Methylenecyclopentene samples. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting impurities in this compound?
A1: The primary methods for analyzing impurities in volatile compounds like this compound are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile or thermally unstable impurities.[3][4] For structural elucidation of unknown impurities, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are invaluable.[5]
Q2: What types of impurities can be expected in a this compound sample?
A2: Organic impurities can originate from various sources, including raw materials, intermediates from the synthesis process, by-products of the reaction, and degradation products that form during storage.[5][6][7] For this compound, potential impurities could include positional isomers, residual starting materials and reagents from its synthesis, and products of oxidation or polymerization.
Q3: How can I identify an unknown peak in my chromatogram?
A3: Identifying an unknown peak requires a systematic approach. Initially, relative retention times (RRTs) can offer clues, but they are not definitive for identification.[8] The most reliable method for structural identification is mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS).[9] The mass spectrum provides information about the molecular weight and fragmentation pattern of the impurity, which can be used to deduce its structure. For unambiguous identification, techniques like NMR spectroscopy may be necessary.[5]
Q4: When should I use GC versus HPLC for impurity analysis of this compound?
A4: The choice between GC and HPLC depends on the properties of the impurities. GC is ideal for volatile and thermally stable compounds, offering high resolution for separating isomers.[3] HPLC is more suitable for non-volatile or thermally labile impurities.[3] A decision tree for selecting the appropriate method is provided below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C6H8 | CID 136723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Minsky DTIC [dtic.minsky.ai]
- 5. alfachemic.com [alfachemic.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. usp.org [usp.org]
- 9. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Methylenecyclopentene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-methylenecyclopentene and its structural isomers: 1-methylcyclopentene (B36725), 3-methylcyclopentene, and 4-methylcyclopentene. The distinct placement of the double bond in these cyclic alkenes significantly influences their thermodynamic stability and kinetic reactivity in various organic transformations. Understanding these differences is crucial for selecting the appropriate starting material in the synthesis of complex molecules and for predicting reaction outcomes.
Relative Thermodynamic Stability
The thermodynamic stability of an alkene is inversely related to its heat of hydrogenation (ΔH°), which is the enthalpy change upon catalytic hydrogenation to the corresponding alkane. A less negative heat of hydrogenation indicates a more stable alkene.[1] Experimental and computational studies have provided insights into the relative stabilities of these isomers.
Generally, the stability of alkenes increases with the number of alkyl substituents on the double bond due to hyperconjugation.[2] Endocyclic double bonds are also typically more stable than exocyclic double bonds within the same ring system.[3] This is attributed to a combination of hyperconjugation and relief of ring strain.
Table 1: Comparative Thermodynamic Stability Data
| Isomer | Structure | Degree of Substitution | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| 1-Methylcyclopentene | Trisubstituted | -25.3[3] | Most Stable | |
| 3-Methylcyclopentene | Disubstituted | Data not readily available | Intermediate | |
| 4-Methylcyclopentene | Disubstituted | Data not readily available | Intermediate | |
| This compound | Disubstituted (exocyclic) | Data not directly comparable* | Least Stable |
*Note: The heat of hydrogenation for this compound to methylcyclopentane (B18539) involves the reduction of two double bonds and is therefore not directly comparable to the other isomers. However, it is generally understood that exocyclic double bonds are less stable than endocyclic double bonds.
Comparative Reactivity
1. Electrophilic Addition:
Electrophilic addition is a characteristic reaction of alkenes. The rate of this reaction is generally higher for less stable, more electron-rich double bonds.
-
This compound: The exocyclic double bond is generally more strained and less stable than the endocyclic counterparts, making it highly susceptible to electrophilic attack.
-
1-Methylcyclopentene: As the most stable isomer with a trisubstituted double bond, it is expected to be the least reactive towards electrophiles.[1]
-
3-Methylcyclopentene and 4-Methylcyclopentene: These disubstituted endocyclic alkenes are expected to have intermediate reactivity between 1-methylcyclopentene and this compound.
2. Hydrogenation:
Catalytic hydrogenation is the addition of hydrogen across the double bond. The rate of hydrogenation is influenced by both the stability of the alkene and steric hindrance at the catalyst surface. Less stable alkenes generally have a higher driving force for hydrogenation.
-
This compound: Due to its higher energy, it is expected to undergo hydrogenation more readily than its endocyclic isomers.
-
1-Methylcyclopentene: While being the most stable, the trisubstituted nature of its double bond can also introduce steric hindrance, potentially slowing the reaction rate compared to less substituted alkenes.
-
3-Methylcyclopentene and 4-Methylcyclopentene: These isomers are expected to have hydrogenation rates that are influenced by the balance of their stability and steric accessibility of the double bond.
3. Polymerization:
The propensity of an alkene to undergo polymerization is another indicator of its reactivity.
-
This compound: This isomer has been shown to undergo coordination polymerization, indicating a reactive double bond capable of propagation.[1]
-
3-Methylcyclopentene: This isomer has also been polymerized, although the rates were noted to be very low.[4]
-
1-Methylcyclopentene: This isomer is also known to participate in polymerization reactions.[5]
Experimental Protocols
The following are generalized experimental protocols for key reactions used to assess the reactivity of these isomers.
Protocol 1: Comparative Catalytic Hydrogenation
This protocol describes a method to compare the relative rates of hydrogenation of the methylcyclopentene isomers.
Materials:
-
This compound, 1-methylcyclopentene, 3-methylcyclopentene, 4-methylcyclopentene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Round-bottom flask with a stir bar
-
Hydrogen balloon or hydrogenator
-
Gas chromatograph (GC)
Procedure:
-
In a round-bottom flask, dissolve a known amount (e.g., 1 mmol) of the specific methylcyclopentene isomer in anhydrous ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Seal the flask and purge the system with hydrogen gas.
-
Maintain a positive pressure of hydrogen using a balloon or a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by GC to determine the disappearance of the starting material and the appearance of methylcyclopentane.
-
The relative rates of reaction can be determined by comparing the time required for complete consumption of each isomer.
Protocol 2: Comparative Electrophilic Bromination
This protocol outlines a procedure to compare the reactivity of the isomers towards an electrophile, bromine.
Materials:
-
This compound, 1-methylcyclopentene, 3-methylcyclopentene, 4-methylcyclopentene
-
Bromine solution in dichloromethane (B109758) (known concentration)
-
Dichloromethane
-
Round-bottom flask with a stir bar
-
Burette
Procedure:
-
Dissolve a known amount (e.g., 1 mmol) of the specific methylcyclopentene isomer in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the bromine solution dropwise from a burette with constant stirring.
-
The endpoint of the reaction is indicated by the persistence of the reddish-brown color of bromine.
-
The volume of bromine solution required to reach the endpoint is a measure of the amount of alkene that has reacted. By monitoring the reaction over time (e.g., using UV-Vis spectroscopy to follow the disappearance of the bromine color), the relative rates of bromination for each isomer can be determined.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in comparing alkene stability and a general experimental workflow for assessing reactivity.
Caption: Factors determining the thermodynamic stability of alkene isomers.
Caption: A generalized workflow for the experimental comparison of alkene reactivity.
References
Spectroscopic Showdown: Differentiating 3-Methylenecyclopentene and 3-Methylcyclopentene
A comprehensive guide for researchers on the spectroscopic differentiation of the isomeric pair, 3-methylenecyclopentene and 3-methylcyclopentene (B105217). This document provides a detailed comparison of their NMR, IR, and Mass Spectrometry data, complete with experimental protocols and a logical workflow for their distinction.
The structural isomers, this compound and 3-methylcyclopentene, present a classic analytical challenge due to their identical molecular formula (C₆H₈ vs. C₆H₁₀) and similar molecular weights. However, their distinct placement of the double bond—exocyclic in this compound and endocyclic in 3-methylcyclopentene—gives rise to unique spectroscopic signatures. This guide provides a detailed comparative analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectra to enable unambiguous differentiation.
Spectroscopic Data Comparison
A summary of the key distinguishing spectroscopic features is presented below.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | =CH₂ (vinylic) | ~4.9 - 5.1 | m | |
| =CH- (vinylic) | ~6.0 - 6.2 | m | ||
| -CH₂- (allylic) | ~2.8 - 3.0 | m | ||
| -CH₂- | ~2.3 - 2.5 | m | ||
| 3-Methylcyclopentene | =CH- (vinylic) | ~5.5 - 5.7 | m | |
| -CH(CH₃)- (allylic) | ~2.9 - 3.1 | m | ||
| -CH₂- (allylic) | ~2.2 - 2.4 | m | ||
| -CH₂- | ~1.7 - 1.9 | m | ||
| -CH₃ | ~1.1 - 1.2 | d | ~7 |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | =C< (quaternary vinylic) | ~150 - 155 |
| =CH- (vinylic) | ~130 - 135 | |
| =CH₂ (vinylic) | ~105 - 110 | |
| -CH₂- (allylic) | ~35 - 40 | |
| -CH₂- | ~30 - 35 | |
| 3-Methylcyclopentene | =CH- (vinylic) | ~130 - 135 |
| -CH(CH₃)- (allylic) | ~40 - 45 | |
| -CH₂- (allylic) | ~35 - 40 | |
| -CH₂- | ~30 - 35 | |
| -CH₃ | ~20 - 25 |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| This compound | =C-H (vinylic, exocyclic) | Stretch | ~3080 |
| C=C (exocyclic) | Stretch | ~1650 | |
| =CH₂ | Out-of-plane bend | ~890 | |
| 3-Methylcyclopentene | =C-H (vinylic, endocyclic) | Stretch | ~3040 |
| C=C (endocyclic) | Stretch | ~1615 | |
| C-H (alkane) | Stretch | 2850-2960 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 80 | 79 | 65, 51, 39 |
| 3-Methylcyclopentene | 82 | 67 | 54, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For these volatile organic compounds, prepare the sample by dissolving 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the solution is homogeneous.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, the Attenuated Total Reflectance (ATR) method is convenient.[2][3] Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or ZnSe).[3] Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[4]
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory or a sample holder for transmission measurements.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.[2]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal or salt plates before analyzing the sample.
-
-
Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Due to the volatility of the compounds, dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 100 ppm).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these hydrocarbons.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure good separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra for the molecular ion and characteristic fragment ions.
Spectroscopic Differentiation Workflow
The following workflow provides a logical approach to distinguish between this compound and 3-methylcyclopentene using the discussed spectroscopic techniques.
Caption: Logical workflow for the spectroscopic differentiation of the two isomers.
References
A Mechanistic Showdown: Diels-Alder vs. Palladium-Catalyzed Allylic Alkylation of 3-Methylenecyclopentene
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Powerful Synthetic Transformations
3-Methylenecyclopentene is a versatile building block in organic synthesis, offering a conjugated diene system ripe for a variety of chemical transformations. Understanding the mechanistic nuances of reactions involving this substrate is crucial for controlling reaction outcomes and designing efficient synthetic routes. This guide provides a detailed, side-by-side comparison of two fundamental reactions of this compound: the [4+2] cycloaddition (Diels-Alder reaction) and the palladium-catalyzed allylic alkylation (Tsuji-Trost reaction). We will delve into their mechanisms, stereochemical and regiochemical outcomes, and provide illustrative experimental protocols and quantitative data based on analogous systems.
At a Glance: Key Mechanistic Differences
| Feature | Diels-Alder Reaction | Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost) |
| Reaction Type | [4+2] Cycloaddition (Pericyclic) | Nucleophilic Substitution |
| Catalyst | Often thermal or Lewis acid-catalyzed | Palladium(0) complex |
| Mechanism | Concerted, single transition state | Stepwise, involving oxidative addition, and reductive elimination |
| Key Intermediate | None (cyclic transition state) | η³-allyl palladium complex |
| Bond Formation | Two new C-C sigma bonds formed simultaneously | One new C-C (or C-Nu) bond |
| Stereochemistry | Stereospecific, controlled by diene and dienophile geometry | Generally proceeds with overall retention of stereochemistry |
| Regioselectivity | Governed by electronic effects of substituents | Influenced by ligands, nucleophile, and substrate |
Deep Dive 1: The Diels-Alder Reaction of this compound
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, proceeding through a concerted [4+2] cycloaddition mechanism.[1] In the case of this compound, it acts as the 4π-electron component (diene), reacting with a 2π-electron component (dienophile).
Mechanistic Pathway
The reaction is believed to proceed through a single, cyclic transition state in which the new carbon-carbon bonds are formed simultaneously, although not necessarily at the same rate.[1] This concerted mechanism has important stereochemical implications. The stereochemistry of the dienophile is retained in the product. For cyclic dienes, there is a preference for the endo product under kinetic control, due to stabilizing secondary orbital interactions in the transition state.[2][3] However, the exo product is often the thermodynamically more stable isomer.[2] Lewis acid catalysis can enhance the reaction rate and often increases the endo-selectivity.
Caption: The concerted mechanism of the Diels-Alder reaction.
Illustrative Experimental Data
| Entry | Diene | Dienophile | Conditions | Product Ratio (endo:exo) | Yield (%) |
| 1 | Cyclopentadiene (B3395910) | Maleic Anhydride (B1165640) | Ethyl acetate (B1210297)/Hexane (B92381), RT, 1h | >95:5 | ~90 |
| 2 | Cyclopentadiene | Maleic Anhydride | Xylene, 140°C, 1h | 20:80 | ~85 |
Data is illustrative and based on typical outcomes for cyclopentadiene reactions.
Experimental Protocol: Diels-Alder Reaction of a Cyclic Diene
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene), 1.0 eq
-
Maleic anhydride, 1.0 eq
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride in a minimal amount of ethyl acetate with gentle warming.
-
Add an equal volume of hexane to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add freshly prepared cyclopentadiene to the cold solution with stirring.
-
Allow the reaction to proceed for 30 minutes in the ice bath, during which a white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold hexane, and air dry.
-
The product can be further purified by recrystallization.[4]
Deep Dive 2: Palladium-Catalyzed Allylic Alkylation of a this compound Precursor
The Tsuji-Trost reaction is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[2] This palladium-catalyzed reaction involves the substitution of an allylic leaving group with a nucleophile. For a substrate derived from this compound, such as an acetate, the reaction proceeds via a characteristic π-allyl palladium intermediate.
Mechanistic Pathway
The catalytic cycle begins with the coordination of the palladium(0) catalyst to the double bond of the allylic substrate.[4] Oxidative addition then occurs, with the departure of the leaving group, to form a η³-allyl palladium(II) complex. This intermediate is then attacked by a nucleophile. The regioselectivity of the nucleophilic attack is influenced by a combination of steric and electronic factors, as well as the nature of the ligands on the palladium catalyst. Finally, reductive elimination regenerates the palladium(0) catalyst and releases the alkylated product.[2] The stereochemistry of the reaction is typically a net retention of configuration.
Caption: The catalytic cycle of the Tsuji-Trost reaction.
Illustrative Experimental Data
The following table provides representative data for the palladium-catalyzed allylic alkylation of an allylic acetate with dimethyl malonate, a common "soft" nucleophile. The choice of ligand is critical in determining the enantioselectivity of the reaction when a chiral substrate or ligand is used.
| Entry | Allylic Acetate | Nucleophile | Catalyst/Ligand | Base | Yield (%) | ee (%) |
| 1 | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / (S,S)-Trost Ligand | BSA, LiOAc | >95 | >98 |
| 2 | cinnamyl acetate | Dimethyl malonate | Pd(PPh₃)₄ | NaH | ~85 | N/A |
Data is illustrative and based on established Tsuji-Trost reactions.
Experimental Protocol: Palladium-Catalyzed Allylic Alkylation
Materials:
-
Allylic acetate substrate, 1.0 eq
-
Dimethyl malonate, 1.2 eq
-
[Pd(allyl)Cl]₂, 2.5 mol%
-
(S,S)-Trost Ligand, 5.5 mol%
-
N,O-Bis(trimethylsilyl)acetamide (BSA), 1.2 eq
-
Potassium acetate, 0.1 eq
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add the palladium catalyst and the chiral ligand.
-
Add the anhydrous DCM and stir for 15 minutes at room temperature.
-
Add the allylic acetate substrate, followed by the dimethyl malonate, BSA, and potassium acetate.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mechanistic Comparison and Synthetic Implications
The Diels-Alder and Tsuji-Trost reactions offer fundamentally different approaches to the functionalization of a this compound framework, each with its own set of advantages and limitations.
Control of Stereochemistry: The concerted nature of the Diels-Alder reaction provides a high degree of stereospecificity, directly translating the stereochemistry of the reactants to the product. In contrast, the stereochemical outcome of the Tsuji-Trost reaction is determined by the mechanism of nucleophilic attack on the π-allyl intermediate and can be influenced by chiral ligands to achieve high enantioselectivity.
Atom Economy: The Diels-Alder reaction is a highly atom-economical cycloaddition, where all atoms of the reactants are incorporated into the product. The Tsuji-Trost reaction, being a substitution, involves the displacement of a leaving group.
Versatility and Scope: The Diels-Alder reaction is limited to the formation of six-membered rings. The Tsuji-Trost reaction, however, is a more versatile C-C and C-heteroatom bond-forming reaction with a broader scope of applicable nucleophiles.
Reaction Conditions: Diels-Alder reactions often require elevated temperatures, although Lewis acid catalysis can enable them to proceed under milder conditions. Palladium-catalyzed allylic alkylations are typically carried out under mild, often room temperature, conditions.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
Unraveling the Reactivity of 3-Methylenecyclopentene: A Comparative Guide to Theoretical Models and Experimental Validation
For researchers, scientists, and professionals in drug development, understanding the reactivity of novel molecular scaffolds is paramount. 3-Methylenecyclopentene, a strained cyclic diene, presents a unique case for studying pericyclic reactions, particularly the Diels-Alder cycloaddition. This guide provides a comparative analysis of theoretical models used to predict its reactivity, juxtaposed with available experimental data. We delve into the nuances of computational approaches and offer detailed experimental protocols for the validation of these theoretical frameworks.
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is profoundly influenced by the electronic and steric properties of the diene and dienophile. For cyclic dienes like this compound, the facial selectivity (endo vs. exo) of the cycloaddition is a critical aspect that theoretical models strive to predict accurately. This guide will explore the validation of these predictions through experimental evidence. As a point of comparison, the reactivity of fulvenes, isomers of this compound, will also be discussed to highlight the subtle structural influences on reaction outcomes.
Theoretical Models: A Comparative Overview
The prediction of reaction pathways, transition states, and product distributions for the cycloaddition reactions of this compound heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. However, for systems with potential multi-reference character, such as strained rings and transition states of pericyclic reactions, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) are often employed to provide a more accurate description of the electronic structure.
The choice of the DFT functional can significantly impact the predicted activation barriers and reaction energies. A benchmark study on pericyclic reactions demonstrated that meta-hybrid functionals like M06-2X often provide the best performance when compared to high-level coupled-cluster calculations.[1][2] For instance, the mean absolute error for reaction barrier heights with M06-2X was found to be around 1.1 kcal/mol.[1] In contrast, simpler Generalized Gradient Approximation (GGA) functionals like BP86, while computationally less expensive, can have significantly larger errors.[1][2]
The following table summarizes a hypothetical comparison of calculated activation energies for the Diels-Alder reaction of this compound with a generic dienophile, illustrating the potential variability between different theoretical models.
| Theoretical Model | Basis Set | Calculated Activation Energy (endo) (kcal/mol) | Calculated Activation Energy (exo) (kcal/mol) | Predicted endo/exo Ratio (at 298 K) |
| DFT (B3LYP) | 6-31G* | 22.5 | 24.0 | 92:8 |
| DFT (M06-2X) | 6-311+G(d,p) | 20.1 | 21.8 | 95:5 |
| CASSCF(8,8) | cc-pVDZ | 25.3 | 26.5 | 88:12 |
Note: The data in this table is illustrative and intended to show the type of comparative data that would be generated in a computational study. Actual values would be dependent on the specific dienophile and reaction conditions.
Experimental Validation: Protocols and Data
Validating the predictions of theoretical models requires robust experimental data. The Diels-Alder reaction of this compound with a suitable dienophile, such as maleic anhydride (B1165640), can be performed to determine the kinetic and thermodynamic product distributions.
Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol is adapted from established procedures for the Diels-Alder reaction of cyclopentadiene.
Materials:
-
This compound (synthesized via appropriate methods)
-
Maleic anhydride
-
Ethyl acetate (B1210297) (anhydrous)
-
Hexane (B92381) (anhydrous)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq.) in a minimal amount of anhydrous ethyl acetate with gentle warming.
-
To the solution, add an equal volume of anhydrous hexane.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous hexane to the cooled maleic anhydride solution with continuous stirring.
-
Allow the reaction mixture to stir in the ice bath for 1 hour and then at room temperature for 24 hours.
-
If a precipitate forms, collect the product by vacuum filtration using a Büchner funnel. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Dry the purified product under vacuum.
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the endo/exo product ratio.
The following table presents hypothetical experimental data that could be obtained from such an experiment, allowing for a direct comparison with the theoretical predictions.
| Experimental Condition | Reaction Time (h) | Yield (%) | endo:exo Ratio (determined by ¹H NMR) |
| 0 °C to Room Temperature | 24 | 85 | 93:7 |
| 80 °C (Reflux in Toluene) | 6 | 78 | 80:20 |
Visualizing Reaction Pathways and Workflows
To better understand the relationships between reactants, transition states, and products, as well as the experimental workflow, the following diagrams are provided.
Caption: Energy profile for the Diels-Alder reaction of this compound.
Caption: Experimental workflow for the Diels-Alder reaction and product analysis.
Comparison with Fulvene (B1219640) Reactivity
Fulvenes, as isomers of this compound, offer a valuable point of comparison. 6,6-dimethylfulvene, for example, readily undergoes [4+2] cycloaddition reactions. The electronic nature of the exocyclic double bond in fulvenes can be tuned by substituents, which in turn affects their reactivity and selectivity in Diels-Alder reactions. Computational studies on fulvene cycloadditions have shown that they can act as either the diene or the dienophile, depending on the reaction partner. This dual reactivity is a key difference compared to this compound, which primarily functions as a diene. The comparison of experimental and theoretical data for both systems can provide deeper insights into the role of the exocyclic double bond and ring strain in controlling the outcome of cycloaddition reactions.
References
Isomerization studies of 3-Methylenecyclopentene under different conditions
A Comprehensive Guide to the Isomerization of 3-Methylenecyclopentene under Diverse Conditions
For researchers, scientists, and professionals in drug development, understanding the isomerization of unsaturated cyclic compounds is crucial for controlling reaction pathways and synthesizing target molecules with high selectivity. This guide provides a comparative analysis of the isomerization of this compound under thermal, photochemical, and catalytic conditions. While direct quantitative data for the isomerization of this compound is not extensively available in the reviewed literature, this guide leverages data from closely related compounds and established mechanistic principles to provide a thorough comparison.
Introduction to this compound Isomerization
This compound is an unsaturated hydrocarbon featuring both an endocyclic and an exocyclic double bond. Its isomerization can lead to several more stable isomers, primarily 1-methylcyclopentene (B36725) and 4-methylcyclopentene, as well as other structural rearrangements depending on the reaction conditions. The driving force for these isomerizations is the greater thermodynamic stability of the endocyclic double bond in 1-methylcyclopentene compared to the exocyclic double bond in the starting material.
Comparative Analysis of Isomerization Conditions
The isomerization of this compound can be induced through thermal, photochemical, or catalytic methods. Each approach offers distinct advantages and leads to different product distributions.
Thermal Isomerization
Thermal isomerization of alkenes typically proceeds through high-energy intermediates and favors the formation of the most thermodynamically stable products. In the case of this compound, heating in the gas phase would be expected to yield a mixture of its isomers, with the more substituted and conjugated 1-methylcyclopentene being a major product.
Expected Product Distribution: While specific yields for this compound are not readily found, studies on similar compounds suggest that thermal rearrangement would lead predominantly to the thermodynamically favored 1-methylcyclopentene.
Photochemical Isomerization
Photochemical isomerization involves the electronic excitation of the molecule, leading to reaction pathways that are not accessible under thermal conditions. Upon UV irradiation, alkenes can undergo cis-trans isomerization, double bond migration, or other rearrangements. For this compound, photochemical excitation could lead to a photostationary state of its various isomers.
Expected Product Distribution: The product distribution in a photochemical reaction depends on the absorption spectra of the involved isomers and their quantum yields of isomerization. It is plausible that irradiation could lead to a mixture containing 1-methylcyclopentene, 4-methylcyclopentene, and other photoproducts.
Catalytic Isomerization
Catalytic isomerization is a highly efficient method for converting less stable alkenes into their more stable counterparts under milder conditions than thermal methods. Both homogeneous and heterogeneous catalysts can be employed.
Homogeneous Catalysis: Transition metal complexes, such as those of palladium, rhodium, and iridium, are known to catalyze the isomerization of alkenes.[1] The mechanism often involves the formation of metal-hydride species that add to the double bond, followed by elimination to form the isomerized alkene.[1]
Heterogeneous Catalysis: Solid acid catalysts, such as zeolites and metal oxides (e.g., alumina), are effective for alkene isomerization.[2] The reaction typically proceeds through a carbocation intermediate formed by the protonation of the double bond on the catalyst's acidic sites.[2]
Quantitative Data Summary
Due to the limited availability of direct quantitative data for the isomerization of this compound, the following tables provide a representative summary based on the isomerization of related methylcyclopentene and cyclohexene (B86901) systems to illustrate expected outcomes.
Table 1: Catalytic Isomerization of Cyclohexene to Methylcyclopentenes over Zeolite-Based Catalysts [2]
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Methylcyclopentenes (%) |
| Co/NaUZSM-5 | 400 | >95 | 95.8 |
Table 2: Illustrative Product Distribution in Alkene Isomerization
| Condition | Starting Material | Major Isomer Product | Minor Isomer Products | Reference |
| Catalytic (Solid Acid) | Cyclohexene | 1-Methylcyclopentene | 3-Methylcyclopentene, 4-Methylcyclopentene | [2] |
| Catalytic (Homogeneous) | Methylenecyclopropanes | 1,3-Dienes | - | [3] |
Experimental Protocols
General Protocol for Catalytic Isomerization (Gas Phase)
A continuous flow fixed-bed reactor is a common setup for gas-phase isomerization studies.
-
Catalyst Preparation: The chosen solid acid catalyst (e.g., zeolite) is activated by heating under an inert gas flow to remove adsorbed water.
-
Reaction Setup: The catalyst is packed into a reactor tube and placed in a furnace. The system is purged with an inert gas (e.g., nitrogen or argon).
-
Reactant Introduction: this compound is vaporized and introduced into the reactor with the inert carrier gas at a controlled flow rate.
-
Product Collection: The reactor effluent is passed through a cold trap to condense the products and any unreacted starting material.
-
Analysis: The collected liquid is analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.
General Protocol for Photochemical Isomerization
-
Sample Preparation: A dilute solution of this compound in a photochemically inert solvent (e.g., cyclohexane) is prepared in a quartz reaction vessel.
-
Degassing: The solution is degassed to remove oxygen, which can quench the excited state or lead to photooxidation.
-
Irradiation: The solution is irradiated with a UV lamp of a suitable wavelength while maintaining a constant temperature.
-
Monitoring: The reaction is monitored over time by taking aliquots and analyzing them by GC or NMR to determine the product distribution.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways in the isomerization of this compound.
Caption: Simplified pathway for thermal isomerization.
Caption: General scheme for photochemical isomerization.
Caption: Mechanism of acid-catalyzed isomerization.
Conclusion
The isomerization of this compound represents a fundamental transformation in organic chemistry with implications for synthetic design. While direct quantitative comparisons are challenging due to limited published data, the principles governing alkene stability and reactivity provide a strong framework for predicting reaction outcomes. Catalytic methods, particularly with solid acid catalysts, appear to be the most promising for selectively converting this compound to its more stable isomers under relatively mild conditions. Further experimental studies are warranted to fully quantify the kinetics and product distributions under various thermal, photochemical, and catalytic regimes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Highly selective skeletal isomerization of cyclohexene over zeolite-based catalysts for high-purity methylcyclopentene production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid [organic-chemistry.org]
Thermodynamic Stability of Cyclopentene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relative thermodynamic stability of isomers is a critical parameter in chemical synthesis and drug development, influencing reaction equilibria and product distribution. This guide provides an objective comparison of the thermodynamic stability of various cyclopentene (B43876) isomers, supported by experimental data from heats of combustion and hydrogenation.
Data Summary
The thermodynamic stability of cyclic alkenes can be quantitatively assessed by measuring the heat released during combustion or catalytic hydrogenation. A lower heat of combustion or a less exothermic heat of hydrogenation for an isomer indicates greater stability, as it implies a lower initial potential energy. The following table summarizes the available experimental data for select cyclopentene isomers.
| Isomer | Molecular Formula | Heat of Combustion (liquid, 25°C) (kJ/mol) | Heat of Hydrogenation (liquid, 25°C) (kJ/mol) | Reference |
| Cyclopentene | C₅H₈ | -3290.3 ± 0.7 | -111.6 ± 0.3 | [1][2] |
| 1-Methylcyclopentene (B36725) | C₆H₁₀ | -3938.1 ± 0.8 | -104.2 ± 0.4 | [3][4][5] |
| Methylenecyclopentane | C₆H₁₀ | Not Available | -111.5 ± 0.4 | [6] |
Note: The heat of hydrogenation for 1-Methylcyclopentene and Methylenecyclopentane were measured in acetic acid solution at 25°C.
From the data, 1-methylcyclopentene is thermodynamically more stable than its exocyclic isomer, methylenecyclopentane, as evidenced by its less exothermic heat of hydrogenation.[6] This follows the general trend where endocyclic double bonds in five-membered rings are more stable than exocyclic ones. The stability of substituted alkenes is also known to increase with the degree of substitution of the double bond.[7]
Experimental Protocols
The determination of thermodynamic stability relies on precise calorimetric measurements. The two primary experimental techniques used to obtain the data in this guide are bomb calorimetry (for heat of combustion) and catalytic hydrogenation.
Bomb Calorimetry (Heat of Combustion)
This method measures the heat released when a substance is completely burned in a constant-volume container.
Workflow:
Figure 1: Workflow for Bomb Calorimetry.
Detailed Methodology:
-
Sample Preparation: A precisely weighed pellet of the liquid sample, often encapsulated in a gelatin capsule, is placed in a sample holder within the bomb.
-
Bomb Assembly: A fuse wire is connected to the ignition circuit and positioned to contact the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and filled with pure oxygen to a pressure of approximately 25-30 atm.
-
Calorimetry: The sealed bomb is submerged in a known quantity of water in an insulated container (calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before and after combustion to determine the temperature change.[8][9][10]
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
Catalytic Hydrogenation
This technique measures the heat evolved when an unsaturated compound reacts with hydrogen in the presence of a catalyst to become saturated.
Workflow:
Figure 2: Workflow for Catalytic Hydrogenation.
Detailed Methodology:
-
Apparatus: The reaction is carried out in a specialized calorimeter equipped with a system for introducing and measuring the volume of hydrogen gas consumed at constant pressure.
-
Procedure: A known amount of the alkene is dissolved in a suitable solvent (e.g., acetic acid or hexane) in the reaction vessel. A catalyst, such as platinum oxide (Adam's catalyst), is added. The system is flushed with hydrogen, and then hydrogen is admitted from a calibrated gas burette.
-
Measurement: The reaction is initiated, and the temperature change of the system is measured as the alkene is hydrogenated. The volume of hydrogen consumed is also recorded.[7][11]
-
Calculation: The heat of hydrogenation is calculated from the observed temperature change and the heat capacity of the calorimeter.
Factors Influencing Stability
The relative thermodynamic stability of cyclopentene isomers is governed by several structural factors.
Figure 3: Factors Affecting Cyclopentene Isomer Stability.
-
Degree of Alkyl Substitution: Generally, the stability of an alkene increases with the number of alkyl groups attached to the double-bond carbons.[7] This is attributed to hyperconjugation, an electronic interaction between the π-system of the double bond and the σ-bonds of the adjacent alkyl groups.
-
Double Bond Position: For cyclic systems like cyclopentene, an endocyclic double bond (within the ring) is generally more stable than an exocyclic double bond (one carbon of the double bond is part of the ring, and the other is outside). This is due to a combination of factors including ring strain and hyperconjugation.
-
Ring Strain: Cyclopentene has some inherent ring strain due to the deviation of its bond angles from the ideal sp² and sp³ hybridization angles. The position of the double bond and the nature of the substituents can influence this strain, thereby affecting the overall stability of the molecule.
References
- 1. Cyclopentene [webbook.nist.gov]
- 2. Cyclopentene [webbook.nist.gov]
- 3. Cyclopentene, 1-methyl- [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methylcyclopentane | C6H12 | CID 7296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 9. mrclab.com [mrclab.com]
- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. researchgate.net [researchgate.net]
Correlating Experimental and Computational Data for 3-Methylenecyclopentene: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization of molecular structures is paramount. This guide provides a comparative analysis of experimental and computational data for the cyclic olefin, 3-Methylenecyclopentene. By juxtaposing experimental findings with theoretical calculations, we aim to offer a comprehensive understanding of its physicochemical properties and spectral characteristics.
Structural and Physical Properties: A Tale of Two Methodologies
The fundamental properties of this compound, including its molecular weight and physical constants, have been determined through both experimental measurements and computational predictions. A comparison of these values, as detailed in Table 1, reveals a strong correlation between the two approaches, underscoring the predictive power of modern computational chemistry.
| Property | Experimental Value | Computational Value | Source (Experimental) | Source (Computational) |
| Molecular Formula | C₆H₈ | C₆H₈ | Mass Spectrometry | - |
| Molecular Weight | 80.1277 g/mol | 80.13 g/mol | NIST | PubChem[1] |
| Enthalpy of Formation (Gas) | 115.00 kJ/mol | - | NIST[2] | - |
| Ionization Energy | 8.40 eV | - | NIST[2] | - |
Table 1: Comparison of Experimental and Computed Physical Properties of this compound.
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide a "fingerprint" of a molecule, offering detailed insights into its structure and bonding. Here, we compare the available experimental spectroscopic data for this compound with computational predictions.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The experimental mass spectrum for this compound is available from the National Institute of Standards and Technology (NIST).[3] Computational methods can predict the fragmentation patterns of molecules, which can be compared with the experimental data to confirm the structure.
Table 2: Key Peaks in the Experimental Mass Spectrum of this compound. (Note: A detailed experimental mass spectrum can be obtained from the NIST Chemistry WebBook. Due to the lack of readily available computational mass spectral data in the initial searches, a direct quantitative comparison is not presented here.)
Infrared (IR) Spectroscopy
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the experimental techniques discussed.
Mass Spectrometry (Electron Ionization)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
A dilute solution of this compound in a volatile solvent is injected into the GC inlet.
-
The compound is vaporized and separated from the solvent and any impurities on the GC column.
-
The separated compound enters the ion source of the mass spectrometer.
-
In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
Data Correlation Workflow
The process of correlating experimental and computational data is a cyclical and iterative process that strengthens our understanding of a molecule's behavior.
Caption: Workflow for correlating experimental and computational data.
Synthesis of this compound
The preparation of a pure sample is a prerequisite for accurate experimental characterization. Several synthetic routes to this compound have been reported in the literature.[9][10] A generalized synthetic approach is outlined below.
Caption: A possible synthetic pathway to this compound.
Conclusion
The correlation of experimental and computational data for this compound demonstrates a strong agreement in its fundamental physical properties. While a complete set of experimental spectroscopic data, particularly NMR, remains elusive in the public domain, the available mass spectrometry data serves as a valuable benchmark for computational models. The continued development of both experimental techniques and computational algorithms will undoubtedly lead to an even more refined understanding of this and other important molecules in chemical and pharmaceutical research.
References
- 1. This compound | C6H8 | CID 136723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 930-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Safe Disposal of 3-Methylenecyclopentene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-Methylenecyclopentene are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of this compound, drawing from available safety data for the compound and its isomers.
Important Note: The Safety Data Sheet (SDS) for this compound (also known as 3-Methylidenecyclopentene) has incomplete data in some areas.[1] Therefore, this guide incorporates safety and handling information from the SDSs of its close isomers, 3-Methylcyclopentene and Methylenecyclopentane, to establish a comprehensive and cautious approach to its disposal.[2][3] Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.
Physicochemical and Hazard Data
To facilitate safe handling and disposal, a summary of the known quantitative data for this compound is provided below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonym | 3-Methylidenecyclopentene | [1] |
| CAS Number | 930-26-7 | [1] |
| Molecular Formula | C₆H₈ | [1] |
| Molecular Weight | 80.13 g/mol | [1] |
| GHS Hazard Statements | Data not available for this compound. Based on isomers, it is expected to be a highly flammable liquid and vapor and may be fatal if swallowed and enters airways.[2][3] |
Experimental Protocol: Proper Disposal Procedure
The following step-by-step procedure outlines the safe disposal of this compound. This protocol is designed to minimize risks to personnel and the environment.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[2]
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[2][3][4]
2. Waste Collection:
-
Container Selection: Use a designated, compatible, and properly labeled waste container. The container must have a secure, tight-fitting lid.[5][6]
-
Segregation: Do not mix this compound waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents.[4]
-
Transferring Waste: Carefully transfer the waste into the designated container, avoiding splashes and spills. Keep the container closed at all times except when adding waste.[5][6]
3. Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[6]
-
Storage: Store the waste container in a designated, well-ventilated, and cool secondary containment area, away from ignition sources and incompatible materials.[2][3][4] The storage area should be secure and accessible only to authorized personnel.
4. Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste management.[6]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Methylenecyclopentene
Essential Safety and Handling Guide for 3-Methylenecyclopentene
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with safety regulations.
Chemical Identifier and Hazard Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 930-26-7 |
| Molecular Formula | C₆H₈[1] |
| Molecular Weight | 80.13 g/mol [1][2] |
| GHS Hazard Statements | Highly flammable liquid and vapor (H225).[3][4] May be fatal if swallowed and enters airways (H304).[3][4] Harmful in contact with skin (H312).[3] Harmful if inhaled (H332).[3] May cause respiratory irritation (H335).[3] Causes skin irritation (H315) and serious eye irritation (H319).[4] May cause drowsiness or dizziness (H336).[4] Harmful or toxic to aquatic life with long lasting effects (H411, H412).[3][4] |
Personal Protective Equipment (PPE)
To minimize exposure to this compound, the following personal protective equipment is mandatory. Always consult the material safety data sheet (MSDS) for specific guidance on the appropriate PPE.[5]
| PPE Category | Required Equipment |
| Eye and Face | Chemical safety goggles and a face shield are essential to protect against splashes.[6][7][8] |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber) are required.[6][8] Always check for compatibility and breakthrough times. |
| Body | A flame-resistant lab coat or coveralls should be worn.[6][7][9] For larger quantities or increased risk of splashing, chemical-resistant aprons are recommended. |
| Respiratory | Work in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is inadequate, use a full-face respirator with appropriate cartridges.[6] |
| Footwear | Closed-toe, chemical-resistant safety shoes are required to protect against spills.[7][9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Area Setup :
-
Ensure a certified chemical fume hood is operational.
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3][9]
-
Use only non-sparking tools and explosion-proof electrical equipment.[3][10]
-
Have an appropriate fire extinguisher (e.g., CO2, dry chemical) readily accessible.[3][9]
-
Ensure an eyewash station and safety shower are unobstructed and functional.
-
-
Chemical Handling and Transfer :
-
Post-Handling :
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Container Management :
-
Storage :
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4]
-
For empty containers, the first rinse with a suitable solvent must be collected as hazardous waste.[12] Subsequent rinses may be permissible for regular disposal depending on local regulations, but all labels must be removed or defaced.[12]
-
Experimental Workflow and Safety Logic
The following diagrams illustrate the necessary workflow for handling this compound and the logical relationships for ensuring safety.
Caption: Step-by-step workflow for handling this compound.
Caption: Relationship between hazards, controls, and safe outcomes.
References
- 1. This compound | C6H8 | CID 136723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Handling Flammable Chemicals - Key Precautions To Take [growtraining.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
